2-Bromoethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLCZOVUSADOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BrO | |
| Record name | 2-BROMOETHANOL | |
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DSSTOX Substance ID |
DTXSID8020200 | |
| Record name | 2-Bromo-1-ethanol | |
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Molecular Weight |
124.96 g/mol | |
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Physical Description |
2-bromoethanol is a colorless to dark brown liquid. Sweet burning taste. (NTP, 1992), Colorless to dark brown liquid. Sweet burning taste; [CAMEO] | |
| Record name | 2-BROMOETHANOL | |
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| Record name | 2-Bromoethanol | |
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Boiling Point |
300 to 302 °F at 750 mmHg (Decomposes) (NTP, 1992) | |
| Record name | 2-BROMOETHANOL | |
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Flash Point |
105 °F (NTP, 1992), 105 °F | |
| Record name | 2-BROMOETHANOL | |
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| Record name | 2-Bromoethanol | |
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Solubility |
10 to 50 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 2-BROMOETHANOL | |
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Density |
1.7629 at 68 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 2-BROMOETHANOL | |
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Vapor Pressure |
12 mmHg at 122 °F (NTP, 1992), 2.06 [mmHg] | |
| Record name | 2-BROMOETHANOL | |
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| Record name | 2-Bromoethanol | |
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CAS No. |
540-51-2, 29155-34-8 | |
| Record name | 2-BROMOETHANOL | |
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| Record name | 2-Bromoethanol | |
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| Record name | Ethylene bromohydrin | |
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| Record name | 2-Bromoethanol | |
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| Record name | 2-BROMOETHANOL | |
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| Record name | Ethanol, 2-bromo- | |
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| Record name | 2-Bromo-1-ethanol | |
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| Record name | 2-bromoethanol | |
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| Record name | ETHYLENE BROMOHYDRIN | |
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Foundational & Exploratory
Synthesis of 2-Bromoethanol from Ethylene Oxide and Hydrobromic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-bromoethanol, also known as ethylene bromohydrin, through the reaction of ethylene oxide with hydrobromic acid. This process is a common and efficient method for producing this versatile chemical intermediate, which finds applications in the synthesis of pharmaceuticals, polymers, and other specialty chemicals.[1] This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the reaction mechanism and experimental workflow.
Reaction Overview and Mechanism
The synthesis of this compound from ethylene oxide and hydrobromic acid proceeds via an acid-catalyzed ring-opening of the epoxide. The reaction is typically carried out in an aqueous solution of hydrobromic acid, with careful temperature control to manage the exothermic nature of the reaction and minimize side reactions.
The mechanism involves the protonation of the oxygen atom in the ethylene oxide ring by hydrobromic acid, which activates the epoxide for nucleophilic attack. The bromide ion then attacks one of the carbon atoms of the protonated epoxide, leading to the opening of the three-membered ring and the formation of this compound.
Experimental Protocols
The following experimental protocol is a synthesis of established procedures, providing a reliable method for the laboratory-scale production of this compound.[2][3]
Materials and Equipment:
-
1-liter three-necked flask
-
Mechanical stirrer
-
Dropping funnel or gas inlet tube
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
-
Ethylene oxide
-
46% Hydrobromic acid (sp. gr. 1.46)
-
Anhydrous sodium carbonate
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, place 550 cc (4.56 moles) of 46% hydrobromic acid.[2][3]
-
Cooling: Cool the flask in an ice-salt bath until the temperature of the acid drops to below 10°C.[2][3]
-
Addition of Ethylene Oxide: Slowly add 132 g (3 moles) of ethylene oxide to the stirred acid solution over a period of approximately 2.5 hours.[2][3] It is crucial to maintain the reaction temperature below 10°C throughout the addition to prevent excessive formation of byproducts.[2]
-
Reaction Completion: After the addition is complete, continue stirring for an additional hour while maintaining the temperature below 10°C.[2][3]
-
Neutralization: Neutralize the excess hydrobromic acid by cautiously adding approximately 100 g of anhydrous sodium carbonate until the solution is no longer acidic.[2][3]
-
Salting Out: Add about 100 g of anhydrous sodium sulfate to the aqueous solution until the solution is saturated. This will cause a layer of this compound to separate.[2][3]
-
Extraction: Collect the separated this compound layer. Extract the aqueous layer twice with 200 cc portions of diethyl ether.[2][3] Combine the ether extracts with the initial this compound layer.
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate overnight.[2][3]
-
Purification: Filter the dried solution and remove the ether by distillation on a steam bath. The remaining crude this compound is then purified by vacuum distillation.[2][3] The pure product is collected at 55–59°C/22 mm Hg.[2]
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from ethylene oxide and hydrobromic acid.
| Parameter | Value | Reference |
| Reactants | ||
| Ethylene Oxide | 132 g (3 moles) | [2][3] |
| 46% Hydrobromic Acid | 550 cc (4.56 moles) | [2][3] |
| Reaction Conditions | ||
| Temperature | Below 10°C | [2][3] |
| Reaction Time | ~3.5 hours | [2][3] |
| Purification | ||
| Boiling Point | 55–59°C at 22 mm Hg | [2] |
| 145-149°C at atmospheric pressure | [4] | |
| Yield | ||
| Theoretical Yield | 374.7 g | Calculated |
| Actual Yield | 327–345 g | [2][3] |
| Percent Yield | 87–92% | [2][3] |
Visualizations
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Considerations
-
Ethylene oxide is a flammable, carcinogenic, and explosive gas. It should be handled with extreme caution in a well-ventilated fume hood.
-
Hydrobromic acid is a corrosive acid that can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions.
-
This compound is a toxic and corrosive liquid.[1] Handle with care and avoid inhalation, ingestion, and skin contact.
This guide provides a comprehensive framework for the synthesis of this compound from ethylene oxide and hydrobromic acid. By following the detailed protocols and safety precautions, researchers can safely and efficiently produce this important chemical intermediate for a variety of applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromoethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethanol (also known as ethylene bromohydrin) is a bifunctional organic compound with the chemical formula C₂H₅BrO.[1] Its structure, containing both a hydroxyl group and a bromine atom, makes it a versatile reagent in organic synthesis. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an analysis of its spectroscopic characteristics to support its application in research and development.
Physical and Chemical Properties
This compound is a colorless to pale yellow, hygroscopic liquid with a sweet, burning taste.[2][3][4] It is a relatively stable yet toxic compound that should be handled with appropriate safety precautions.[3][4]
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅BrO | [2] |
| Molecular Weight | 124.96 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Melting Point | -80 °C | [5] |
| Boiling Point | 149-150 °C @ 760 mmHg | [2] |
| 56-57 °C @ 20 mmHg | [3] | |
| Density | 1.763 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.492 | [3] |
| Vapor Pressure | 2.4 mmHg at 20 °C | |
| Flash Point | 110 °C (closed cup) | |
| Solubility | Miscible with water, ethanol, and ether. Insoluble in petroleum ether. | [3][4] |
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Reference(s) |
| Reactivity | Acts as a bifunctional molecule. The hydroxyl group can undergo reactions typical of alcohols, while the bromine atom is a good leaving group in nucleophilic substitution reactions. It is a potent alkylating agent. | |
| Stability | Stable under normal conditions, but may be light-sensitive. It is hygroscopic. | [3] |
| Incompatibilities | Incompatible with strong oxidizing agents, strong acids, and strong bases. | [3] |
| Decomposition | When heated to decomposition, it emits toxic fumes of hydrogen bromide. | |
| Azeotrope | Forms an azeotrope with water. | [3][4] |
Experimental Protocols
Synthesis of this compound from Ethylene Oxide and Hydrobromic Acid
This protocol is adapted from a procedure published in Organic Syntheses.[6][7]
Materials:
-
46% Hydrobromic acid (HBr)
-
Ethylene oxide
-
Anhydrous sodium carbonate
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Ice
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer.
-
Ice-salt bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a three-necked flask cooled in an ice-salt bath, place 550 mL of 46% hydrobromic acid.
-
Bubble 132 g of ethylene oxide gas through the stirred acid solution, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, continue stirring for one hour at the same temperature.
-
Neutralize the excess hydrobromic acid by slowly adding anhydrous sodium carbonate until the solution is no longer acidic.
-
Saturate the aqueous solution with approximately 100 g of anhydrous sodium sulfate. A layer of this compound will separate.
-
Extract the aqueous layer with three portions of diethyl ether.
-
Combine the organic layers and the separated this compound. Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the ether by distillation at atmospheric pressure.
-
Purify the crude this compound by vacuum distillation, collecting the fraction boiling at 56-59 °C/22 mmHg.[6][7]
// Nodes A [label="Reaction: Ethylene Oxide + HBr (aq)"]; B [label="Neutralization with Sodium Carbonate"]; C [label="Salting out with Sodium Sulfate"]; D [label="Extraction with Diethyl Ether"]; E [label="Drying with Sodium Sulfate"]; F [label="Solvent Removal"]; G [label="Vacuum Distillation"]; H [label="Pure this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 540-51-2 [chemicalbook.com]
- 4. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
A Comprehensive Technical Guide to 2-Bromoethanol (CAS 540-51-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethanol, also known as ethylene bromohydrin, is a bifunctional organic compound with the CAS number 540-51-2.[1] Its structure, containing both a hydroxyl group and a bromine atom, confers a high degree of reactivity, making it a valuable intermediate in a multitude of organic syntheses.[1] This guide provides a detailed overview of this compound, encompassing its physicochemical properties, safety and handling protocols, common applications in research and development, and detailed experimental procedures. Particular emphasis is placed on its role as a synthetic building block and its mechanism of toxicity.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of this compound is paramount for its safe handling and effective use in experimental settings.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | References |
| Molecular Formula | C₂H₅BrO | [2][3] |
| Molecular Weight | 124.96 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor | Sweet odor | [2] |
| Boiling Point | 149-150 °C (decomposes) | [1][4] |
| 56-57 °C at 27 hPa | [5] | |
| Melting Point | -80 °C | [1][5] |
| Density | 1.763 g/mL at 25 °C | [6] |
| Flash Point | 110 °C (closed cup) | [5][6] |
| Vapor Pressure | 3.2 hPa at 20 °C | [5] |
| Solubility | Soluble in water | [2] |
| Refractive Index | n20/D 1.492 | [6] |
Safety and Handling
This compound is a hazardous substance and requires strict adherence to safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[4][5]
| Hazard Information | Details | References |
| GHS Pictograms | Danger | [5][6] |
| Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH314: Causes severe skin burns and eye damageH331: Toxic if inhaled | [4][5] |
| Precautionary Statements | P261: Avoid breathing mist or vapours.P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
| Personal Protective Equipment (PPE) | Faceshields, gloves, goggles, type ABEK (EN14387) respirator filter. | [6] |
| Storage | Store below +30°C in a well-ventilated place. Keep container tightly closed. | [5][7] |
Applications in Research and Drug Development
The dual functionality of this compound makes it a versatile reagent in organic synthesis, with significant applications in the pharmaceutical and agrochemical industries.[1]
-
Pharmaceutical Synthesis : It serves as a crucial starting material or intermediate in the synthesis of a wide array of pharmaceutical compounds, including anticancer and anti-inflammatory agents.[1]
-
Agrochemical Development : this compound is utilized in the production of various pesticides, herbicides, and insecticides.[1]
-
Organic Synthesis : It is widely used as a reagent for introducing the 2-hydroxyethyl moiety into molecules. This is particularly useful in the synthesis of heterocyclic compounds.
-
Biochemical Research : In biochemistry, it is employed as a cross-linking agent and for the modification of biomolecules, such as proteins and nucleic acids, by alkylating nucleophilic residues.
-
Specialty Chemicals : It is also used in the synthesis of surfactants and as a comonomer in certain polymerization reactions.[1]
Experimental Protocols
The following sections detail established methods for the synthesis of this compound.
Synthesis from Ethylene Oxide and Hydrobromic Acid
This is a common and high-yield method for the preparation of this compound.
Materials:
-
46% Hydrobromic acid (HBr)
-
Ethylene oxide
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
Procedure:
-
A three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer is placed in an ice-salt bath.
-
550 cc of 46% hydrobromic acid is added to the flask and cooled to below 10°C.
-
132 g of ethylene oxide is bubbled through the cooled acid over approximately 2.5 hours, while maintaining the temperature below 10°C with vigorous stirring.
-
Stirring is continued for an additional hour after the ethylene oxide addition is complete.
-
The excess hydrobromic acid is neutralized by the slow addition of anhydrous sodium carbonate until the solution is no longer acidic.
-
Anhydrous sodium sulfate is added to the solution until it is saturated, which will cause a layer of this compound to separate.
-
The this compound layer is collected, and the aqueous layer is extracted twice with ether.
-
The collected organic layers are combined and dried over anhydrous sodium sulfate.
-
The ether is removed by distillation at atmospheric pressure.
-
The remaining residue is distilled under reduced pressure, collecting the fraction boiling at 55–59°C/22 mm Hg to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Synthesis from Ethylene and Bromine Water
An alternative method involves the reaction of ethylene gas with a dilute solution of bromine in water.
Materials:
-
Ethylene gas
-
Bromine
-
Water
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ether
Procedure:
-
Ethylene gas is passed through an ice-cold solution of bromine in water.
-
The reaction is continued with the gradual addition of more bromine until the desired amount has reacted.
-
The lower layer of ethylene dibromide, a byproduct, is separated.
-
The aqueous layer is neutralized with sodium carbonate.
-
The this compound is extracted from the aqueous layer using ether.
-
The ether extract is dried over anhydrous sodium sulfate.
-
The ether is evaporated, and the remaining liquid is distilled to yield this compound.
Mechanism of Toxicity
The toxicity of this compound is primarily attributed to its metabolic activation. The key pathway involves the cytochrome P450 enzyme system, specifically CYP2E1.
-
Metabolic Activation : this compound is metabolized by CYP2E1 to form bromoacetaldehyde.
-
Increased Toxicity : Bromoacetaldehyde is more toxic than the parent compound.
-
Cellular Effects : The presence of bromoacetaldehyde leads to the depletion of glutathione (GSH), a critical antioxidant in cells. This depletion, in turn, results in increased lipid peroxidation.
-
Cytotoxicity : The combination of GSH depletion and lipid peroxidation leads to cellular damage and cytotoxicity.
Caption: Metabolic activation and toxicity of this compound.
Conclusion
This compound is a chemical of significant interest to researchers and professionals in drug development and organic synthesis. Its utility as a reactive intermediate is well-established. However, its considerable toxicity necessitates careful handling and a thorough understanding of its safety profile. The information presented in this guide, including the structured data tables and detailed experimental and mechanistic diagrams, serves as a comprehensive resource for the safe and effective use of this compound in a laboratory setting.
References
- 1. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound (1,2-¹³Câ, 99%) 95%+ pure - Cambridge Isotope Laboratories, CLM-875-0.1 [isotope.com]
- 4. [Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, this compound, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and this compound for carcinogenic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound | High-Purity Alkylating Agent [benchchem.com]
- 7. The involvement of cytochrome P4502E1 in this compound-induced hepatocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of 2-Bromoethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of 2-Bromoethanol (CAS 540-51-2), a versatile bifunctional molecule widely utilized as a solvent and an intermediate in organic synthesis. An understanding of its solubility in both aqueous and organic media is critical for its effective application in pharmaceutical development, chemical manufacturing, and research.
Core Properties and Solubility Overview
This compound is a colorless to pale yellow liquid that possesses both a hydroxyl group and a bromine atom, lending it a unique polarity that governs its solubility. It is generally considered a polar molecule, capable of hydrogen bonding, which dictates its interaction with various solvents.
Quantitative Solubility Data
The solubility of this compound has been reported with some variation in the literature. The following table summarizes the available quantitative and qualitative data. It is important to note the conflicting reports regarding its miscibility, which may depend on the specific grade and purity of the substances tested.
| Solvent | Formula | Type | Solubility | Temperature | Citation |
| Water | H₂O | Aqueous | 1-5 g/100 mL | 19 °C | [1] |
| 10-50 mg/mL | 19 °C (66 °F) | [2][3] | |||
| Miscible / Completely Miscible | Not Specified | [1][4] | |||
| Ethanol | C₂H₅OH | Organic (Polar Protic) | Miscible | Not Specified | [1] |
| Diethyl Ether | (C₂H₅)₂O | Organic (Polar Aprotic) | Miscible | Not Specified | [1] |
| Petroleum Ether | Mixture | Organic (Nonpolar) | Insoluble | Not Specified | [1] |
| Miscible | Not Specified | [4] |
Note on Discrepancies: There are notable contradictions in the reported data. While several sources describe this compound as miscible with water, quantitative data suggests a solubility limit.[1][2][3] Similarly, its solubility in petroleum ether is reported as both insoluble and miscible.[1][4] These discrepancies highlight the importance of empirical verification for specific applications.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a liquid compound like this compound in various solvents. This method combines qualitative visual assessment with quantitative measurement.
Objective: To determine the solubility of this compound in water and selected organic solvents.
Materials:
-
This compound (of known purity)
-
Selected solvents (e.g., deionized water, ethanol, diethyl ether, petroleum ether)
-
Graduated cylinders
-
Volumetric flasks
-
Pipettes
-
Vortex mixer
-
Analytical balance
-
Test tubes or vials
Procedure:
-
Qualitative Miscibility Test:
-
Label a series of test tubes for each solvent.
-
Add 1 mL of the solvent to the respective test tube.
-
Add this compound dropwise to the solvent, vortexing after each addition.
-
Observe the mixture for clarity (miscible) or the formation of a cloudy suspension or distinct layers (immiscible).[5]
-
Continue adding this compound up to an equal volume of the solvent. If the solution remains clear and homogenous, the liquids are considered miscible.[6]
-
-
Quantitative Solubility Determination (for non-miscible or partially soluble compounds):
-
Prepare saturated solutions by adding an excess of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow any undissolved solute to settle.
-
Carefully extract a known volume of the supernatant (the clear liquid phase).
-
Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculate the solubility in units of g/100mL or mol/L.
-
Safety Precautions: this compound is toxic and an irritant.[1][7] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Logical Workflow for Solubility Assessment
The following diagram illustrates a systematic approach to evaluating the solubility of a chemical compound.
Caption: Workflow for determining the solubility of a chemical compound.
This guide provides a foundational understanding of this compound's solubility, offering both compiled data and a practical framework for its empirical determination. For critical applications, especially in drug development and manufacturing, it is imperative to conduct in-house solubility testing to account for variations in material purity and experimental conditions.
References
- 1. This compound | 540-51-2 [chemicalbook.com]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Miscibility - Wikipedia [en.wikipedia.org]
- 6. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]
- 7. This compound CAS 540-51-2 | 820175 [merckmillipore.com]
An In-depth Technical Guide to the Safe Handling of 2-Bromoethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for 2-Bromoethanol (CAS No. 540-51-2), a versatile but hazardous reagent frequently used in organic synthesis and drug development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[1] It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[2][3][4][5]
-
Acute Toxicity, Oral (Category 3)
-
Acute Toxicity, Dermal (Category 3)
-
Acute Toxicity, Inhalation (Category 3)
-
Skin Corrosion/Irritation (Category 1B)
-
Serious Eye Damage/Eye Irritation (Category 1)
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.
-
H314: Causes severe skin burns and eye damage.
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C2H5BrO | [5] |
| Molecular Weight | 124.97 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [8][9] |
| Odor | Sweet | [1] |
| Melting Point | -80 °C / -112 °F | [1] |
| Boiling Point | 149 - 150 °C / 300.2 - 302 °F @ 750 mmHg | [1] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| Density | 1.763 g/mL at 25 °C | [10] |
| Vapor Pressure | 2.4 mmHg at 20 °C | [8][10] |
| Vapor Density | 4.3 (vs air) | [10] |
| Water Solubility | 1-5 g/100 mL at 19 °C | [8] |
| Refractive Index | n20/D 1.492 | [10] |
Table 2: Toxicological Data
| Test | Result | Species | Source |
| LD50 (Intraperitoneal) | 80 mg/kg (minimum lethal concentration) | Mouse | [2] |
| EC50 (Hepatocyte Cytotoxicity) | 100 µM (2 hr) | Rat | [6] |
Mechanism of Toxicity
The toxicity of this compound stems from its function as an alkylating agent.[1] It can covalently modify nucleophilic sites on essential biomolecules such as proteins and nucleic acids.[1] A primary pathway of its hepatotoxicity involves metabolic activation by the cytochrome P450 enzyme CYP2E1.[6] This process converts this compound into the more toxic metabolite, 2-bromoacetaldehyde.[6] This metabolite can lead to significant cellular damage through the depletion of glutathione (GSH) and the induction of lipid peroxidation, ultimately causing cell lysis.[6]
Figure 1: Simplified metabolic activation and toxicity pathway of this compound.
Experimental Protocols: Safe Handling and Emergency Procedures
Strict adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:
-
Hand Protection: Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended.
-
Eye and Face Protection: Chemical safety goggles and a face shield.[1]
-
Skin and Body Protection: A lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is advised for larger quantities.[1]
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[3] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[2][3] Avoid contact with skin, eyes, and clothing.[1] Do not breathe vapors or mists.[1] Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep refrigerated (2-8°C).[8][10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]
Spill and Leak Procedures
-
Small Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]
-
Large Spills: Immediately evacuate the area and call for emergency response. Isolate the spill area for at least 50 meters (150 feet) in all directions.
First-Aid Measures
Immediate medical attention is required for all exposures.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[1] Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water and call a physician or poison control center immediately.[1][2]
Figure 2: Standard workflow for safely handling this compound.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]
-
Specific Hazards: Combustible liquid.[6] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[1]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Waste must be handled as hazardous. Do not allow the product to reach the sewage system.[4]
This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure all personnel are thoroughly trained on the hazards and safe handling procedures for this compound.
References
- 1. This compound | High-Purity Alkylating Agent [benchchem.com]
- 2. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. This compound (1,2-¹³Câ, 99%) 95%+ pure - Cambridge Isotope Laboratories, CLM-875-0.1 [isotope.com]
- 5. [Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, this compound, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and this compound for carcinogenic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The involvement of cytochrome P4502E1 in this compound-induced hepatocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. advinus.com [advinus.com]
- 9. rivm.nl [rivm.nl]
- 10. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rotational Isomerism of 2-Bromoethanol: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rotational isomerism of 2-bromoethanol, a molecule of significant interest in conformational analysis. The presence of a flexible carbon-carbon single bond and the potential for intramolecular interactions give rise to distinct rotational isomers, or conformers, with varying stabilities and physicochemical properties. Understanding the conformational landscape of this compound is crucial for applications in stereoselective synthesis, molecular recognition, and drug design, where molecular geometry plays a pivotal role.
Core Concepts: Conformational Isomers of this compound
The rotation around the C-C bond in this compound (Br-CH₂-CH₂-OH) results in a continuum of possible three-dimensional arrangements. However, due to steric and electronic interactions, only specific staggered conformations are energetically favorable. The two most stable and extensively studied conformers are the gauche and anti (or trans) isomers.
The gauche conformer is characterized by a dihedral angle of approximately 60° between the bromine and oxygen atoms when viewed along the C-C bond. This conformation is notably stabilized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine atom.[1][2] This interaction is a classic example of the "gauche effect," where a typically less favored steric arrangement is stabilized by favorable electronic interactions.[3]
The anti conformer , also referred to as the trans conformer, has the bromine and oxygen atoms positioned at a dihedral angle of 180°. While this arrangement minimizes steric hindrance between the bulky bromine and hydroxyl groups, it lacks the stabilizing intramolecular hydrogen bond present in the gauche form.
Spectroscopic and computational studies have consistently shown that the gauche conformer is the more stable of the two in the gas phase and in non-polar solvents.[4][5] The energy difference between the gauche and anti conformers is a key parameter in understanding the conformational equilibrium of this compound.
Data Presentation: A Quantitative Summary
The following tables summarize the key quantitative data obtained from various experimental and computational studies on the rotational isomers of this compound.
Table 1: Thermodynamic Data for the Conformational Equilibrium of this compound
| Experimental Method | ΔH° (anti - gauche) (kcal/mol) | Temperature Range (°C) | Reference |
| Infrared Spectroscopy (Vapor) | 1.45 ± 0.1 | Up to 130 | [5][6] |
| Infrared Spectroscopy (CCl₄ solution) | 1.25 ± 0.08 | Not specified | [5] |
| Electron Diffraction (Gas Phase) | 1.82 ± 0.64 (ΔE°) | 60 - 200 |
Table 2: Structural Parameters of this compound Conformers from Electron Diffraction
| Parameter | Gauche Conformer | Anti Conformer | Reference |
| r(C-O) (Å) | 1.419 (14) | Assumed equal to gauche | |
| r(C-C) (Å) | 1.499 (26) | Assumed equal to gauche | |
| r(C-Br) (Å) | 1.949 (6) | Assumed equal to gauche | |
| ∠(CCO) (°) | 112.8 (12) | Assumed equal to gauche | |
| ∠(CCBr) (°) | 111.2 (13) | Assumed equal to gauche | |
| τ(OCCBr) (°) | 62.3 (29) | 180 (fixed) |
Table 3: Rotational and Quadrupole Coupling Constants from Microwave Spectroscopy
| Parameter | Value | Isotopic Species | Reference |
| A (MHz) | 10335.54 ± 0.02 | ⁷⁹Br | [1] |
| B (MHz) | 2831.62 ± 0.01 | ⁷⁹Br | [1] |
| C (MHz) | 2397.64 ± 0.01 | ⁷⁹Br | [1] |
| A (MHz) | 10291.56 ± 0.02 | ⁸¹Br | [1] |
| B (MHz) | 2810.12 ± 0.01 | ⁸¹Br | [1] |
| C (MHz) | 2380.12 ± 0.01 | ⁸¹Br | [1] |
| χaa (MHz) | 355.7 ± 1.5 | ⁷⁹Br | [1] |
| χbb (MHz) | -181.3 ± 1.0 | ⁷⁹Br | [1] |
| χcc (MHz) | -174.4 ± 1.0 | ⁷⁹Br | [1] |
| χaa (MHz) | 297.2 ± 1.5 | ⁸¹Br | [1] |
| χbb (MHz) | -151.5 ± 1.0 | ⁸¹Br | [1] |
| χcc (MHz) | -145.7 ± 1.0 | ⁸¹Br | [1] |
Experimental Protocols
Detailed methodologies for the key experimental techniques used to study the rotational isomerism of this compound are provided below.
Temperature-Dependent Infrared Spectroscopy
This technique is employed to determine the enthalpy difference between the conformers by monitoring the temperature dependence of their characteristic vibrational bands.[5][6]
-
Sample Preparation: this compound is purified by vacuum distillation to remove any impurities.[6] For vapor-phase measurements, a small amount of the liquid sample is introduced into a variable-temperature gas cell. The cell is then heated, and the pressure is allowed to equilibrate at each target temperature.
-
Data Acquisition: Infrared spectra are recorded over a range of temperatures (e.g., up to 130°C for this compound).[5][6] The spectral region containing the C-Br stretching vibrations is of particular interest, as distinct bands for the gauche and anti conformers are often observed.
-
Data Analysis: The integrated intensities of the absorption bands corresponding to the gauche and anti conformers are measured at each temperature. A van't Hoff plot of the natural logarithm of the ratio of the integrated intensities versus the inverse of the temperature (in Kelvin) is constructed. The slope of this plot is equal to -ΔH°/R, where ΔH° is the enthalpy difference between the conformers and R is the gas constant.
Microwave Spectroscopy
Microwave spectroscopy provides highly precise rotational constants, which can be used to determine the molecular geometry of the conformers.[1]
-
Sample Introduction: A sample of this compound is introduced into the spectrometer, typically as a vapor at low pressure.
-
Spectral Acquisition: The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency. For this compound, only the spectrum of the more stable gauche conformer is typically observed.[1]
-
Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, and C) and, if applicable, nuclear quadrupole coupling constants.[1] By analyzing the spectra of different isotopic species (e.g., ⁷⁹Br and ⁸¹Br), the positions of the atoms can be determined with high precision, yielding detailed structural information.[1]
Gas-Phase Electron Diffraction
This method provides information about the radial distribution of atoms in the molecule, allowing for the determination of bond lengths, bond angles, and the relative abundance of conformers.[4]
-
Sample Introduction: A gaseous jet of this compound is introduced into a high-vacuum chamber.[4] The experiment is often performed at several different nozzle-tip temperatures to study the temperature dependence of the conformational equilibrium.
-
Data Acquisition: A high-energy beam of electrons is passed through the gas jet, and the scattered electrons are detected on a photographic plate or a CCD detector. The scattering pattern consists of a series of concentric rings.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This experimental scattering curve is compared to theoretical curves calculated for different molecular geometries and conformer ratios. A least-squares refinement is performed to determine the structural parameters and the relative populations of the gauche and anti conformers that best fit the experimental data.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the study of this compound's rotational isomerism.
Caption: Conformational equilibrium of this compound.
Caption: Experimental and computational workflow.
Conclusion
The rotational isomerism of this compound is a well-documented phenomenon, with the gauche conformer being favored over the anti conformer due to a stabilizing intramolecular hydrogen bond. A combination of experimental techniques, including infrared and microwave spectroscopy and gas-phase electron diffraction, alongside computational methods, has provided a detailed understanding of the thermodynamic and structural properties of these conformers. The data and protocols presented in this guide offer a comprehensive resource for researchers in chemistry and drug development, highlighting the importance of conformational analysis in understanding molecular behavior and properties.
References
The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Historical Synthesis of 2-Bromoethanol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis of 2-bromoethanol (also known as ethylene bromohydrin), a significant bifunctional molecule in organic chemistry. Its unique structure, possessing both a nucleophilic hydroxyl group and an electrophilic bromine atom, has rendered it a valuable intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1] This document provides a comprehensive overview of the early synthetic routes, complete with detailed experimental protocols and quantitative data, to offer a practical and historical perspective for today's researchers.
Early Synthetic Methodologies: A Comparative Overview
The late 19th and early 20th centuries saw the emergence of several key methods for the preparation of this compound. These early approaches laid the groundwork for the more refined and efficient syntheses used today. The primary historical methods involved the reaction of ethylene with a bromine source or the conversion of ethylene precursors. The choice of starting material and reaction conditions significantly impacted the yield and purity of the final product.
The aformentioned historical methods include:
The availability and cost of ethylene oxide eventually made its reaction with hydrobromic acid a preferred method due to its high yields and convenience.[2][3]
Quantitative Data Summary of Historical Syntheses
The following tables summarize the quantitative data extracted from historical literature for two prominent synthesis methods.
Table 1: Synthesis of this compound from Ethylene Oxide and Hydrobromic Acid
| Parameter | Value |
| Starting Materials | Ethylene Oxide, 46% Hydrobromic Acid |
| Molar Ratio (Ethylene Oxide:HBr) | ~1:1.5 |
| Reaction Temperature | 0-10 °C |
| Reaction Time | ~3.5 hours |
| Product Boiling Point | 55-59 °C / 22 mmHg |
| Yield | 87-92% |
Table 2: Synthesis of this compound from Ethylene and Bromine Water
| Parameter | Value |
| Starting Materials | Ethylene, Bromine, Water |
| Reaction Temperature | Ice-cold |
| Primary Product | This compound |
| Byproduct | Ethylene Dibromide |
| This compound Yield (based on Bromine) | 54.4% |
| Ethylene Dibromide Yield (based on Bromine) | 37.5% |
| Overall Product Distribution | See yields above |
Detailed Experimental Protocols
The following sections provide detailed methodologies for key historical syntheses of this compound, adapted from early 20th-century chemical literature.
Protocol 1: Synthesis from Ethylene Oxide and Hydrobromic Acid
This method, noted for its high yield, involves the ring-opening of ethylene oxide with hydrobromic acid.[2][3]
Materials:
-
Ethylene Oxide (132 g, 3 moles)
-
46% Hydrobromic Acid (550 cc, ~4.56 moles)
-
Anhydrous Sodium Carbonate (~100 g)
-
Anhydrous Sodium Sulfate (~100 g)
-
Ether
Procedure:
-
A 1-liter, three-necked flask equipped with a stirrer, a gas inlet tube, and a thermometer is charged with 550 cc of 46% hydrobromic acid.
-
The flask is cooled in an ice-salt bath to below 10 °C.
-
Ethylene oxide gas is passed into the stirred acid solution over a period of approximately 2.5 hours, maintaining the temperature between 0 and 10 °C.
-
After the addition is complete, stirring is continued for an additional hour at the same temperature.
-
The excess hydrobromic acid is neutralized by the slow addition of anhydrous sodium carbonate.
-
Anhydrous sodium sulfate is added to the solution to salt out the this compound.
-
The separated layer of this compound is collected, and the aqueous layer is extracted twice with ether.
-
The combined organic layers are dried over anhydrous sodium sulfate.
-
The ether is removed by distillation, and the remaining this compound is purified by vacuum distillation. The fraction boiling at 55-59 °C / 22 mmHg is collected.
Protocol 2: Synthesis from Ethylene and Dilute Bromine Water
This method demonstrates the direct addition of the elements of hypobromous acid (formed in situ) across the double bond of ethylene.[3][5]
Materials:
-
Ethylene Gas
-
Bromine (200 g total)
-
Water (500 ml)
-
Sodium Carbonate
-
Sodium Chloride
-
Ether
Procedure:
-
Ethylene gas is passed into an ice-cold solution of 7.2 g of bromine in 500 ml of water with vigorous agitation.
-
Once the bromine color has disappeared, another 7.2 g portion of bromine is added. This process is repeated until a total of 200 g of bromine has been added.
-
The lower layer of the byproduct, ethylene dibromide, is separated, washed with water, and dried.
-
The aqueous layer is neutralized with sodium carbonate and then saturated with sodium chloride.
-
The resulting solution is extracted twice with 100 ml portions of ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate.
-
The ether is removed by evaporation to yield crude this compound, which is then purified by distillation.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the historical synthesis protocols.
Caption: Synthesis of this compound from Ethylene Oxide.
Caption: Synthesis of this compound from Ethylene and Bromine.
References
Methodological & Application
The Strategic Application of 2-Bromoethanol in Pharmaceutical Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethanol is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structure, featuring both a hydroxyl group and a bromine atom, allows for its use as a 2-hydroxyethylating agent, enabling the introduction of the 2-hydroxyethyl moiety into various drug scaffolds. This functional group can be pivotal for modulating the pharmacological properties of a molecule, such as solubility, bioavailability, and receptor binding affinity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on its role in the preparation of key drug molecules and intermediates. While this compound is implicated in the synthesis of a range of therapeutics, including anti-cancer, anti-inflammatory, and antiviral agents, this guide will provide a detailed protocol for a well-documented example, the antihistamine Cetirizine, and a general protocol for the N-alkylation of amines, a common reaction in drug development.[1][2]
Core Applications of this compound in Pharmaceutical Synthesis
This compound is primarily utilized in nucleophilic substitution reactions where the bromine atom is displaced by a nucleophile, such as an amine, a phenoxide, or a thiol, to form a new carbon-nucleophile bond. The hydroxyl group can then be further functionalized if required. Key applications include:
-
N-alkylation of amines: Introduction of a hydroxyethyl group onto a nitrogen atom is a common strategy in drug design to enhance hydrophilicity and alter pharmacological activity.
-
O-alkylation of phenols: The synthesis of ethers by reacting this compound with phenols is another important transformation in the preparation of various pharmaceutical intermediates.
-
Synthesis of heterocyclic compounds: this compound can be a key precursor in the formation of various heterocyclic rings that are prevalent in drug structures.[1]
Safety and Handling Precautions
This compound is a hazardous chemical and requires strict safety protocols. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: All work with this compound should be conducted in a well-ventilated fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Handling: Avoid direct contact with skin and eyes, and prevent inhalation of vapors. Use non-sparking tools and take precautions against electrostatic discharge.[3]
Application Note 1: Synthesis of Cetirizine
Cetirizine is a second-generation antihistamine used to treat allergic rhinitis and urticaria. A key step in its synthesis involves the N-alkylation of 1-[(4-chlorophenyl)(phenyl)methyl]piperazine with a two-carbon unit, which can be achieved using this compound to form the intermediate 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol. This intermediate is then further reacted to yield Cetirizine.
Experimental Protocol: Synthesis of 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol
Materials:
-
1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
To this suspension, add this compound (1.0 eq).
-
Reflux the reaction mixture for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography if necessary.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) | Purity (%) |
| 1-[(4-chlorophenyl)(phenyl)methyl]piperazine | 286.81 | 1.0 | - | - |
| This compound | 124.97 | 1.0 | - | - |
| 2-[4-((4-Chlorophenyl)(phenyl)-methyl)-piperazin-1-yl]-ethanol | 330.87 | - | ~82 | >95 (after purification) |
Note: The yield and purity are approximate and can vary based on reaction scale and purification methods.
Experimental Workflow
Caption: Workflow for the synthesis of a Cetirizine intermediate.
Application Note 2: General Protocol for N-Alkylation of Aromatic Amines
The introduction of a hydroxyethyl group to an aromatic amine is a common step in the synthesis of various pharmaceutical compounds. This protocol provides a general method for this transformation using this compound.
Experimental Protocol
Materials:
-
Aromatic amine
-
This compound
-
Base (e.g., K₂CO₃, NaHCO₃, or an organic base like triethylamine)
-
Solvent (e.g., Acetonitrile, DMF, Ethanol)
-
Appropriate work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous Na₂SO₄)
Procedure:
-
Dissolve the aromatic amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent in a round-bottom flask.
-
Add this compound (1.1-1.5 eq) to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter it off.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-(2-hydroxyethyl)ated aromatic amine.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship of Reaction Parameters
Caption: Factors influencing the N-alkylation of aromatic amines.
Application in the Synthesis of Other Pharmaceuticals
While detailed public-domain protocols are scarce, this compound is a potential reagent in the synthesis of other pharmaceuticals like Ambroxol and Ritonavir . In the case of Ambroxol, a mucolytic agent, this compound could theoretically be used to introduce the N-(2-hydroxyethyl) group. For Ritonavir, a complex antiretroviral drug, this compound might be employed in the synthesis of one of its precursor fragments, although this is not explicitly detailed in readily available synthesis routes.[4][5][6] The lack of specific protocols in the public literature may be due to proprietary manufacturing processes.
Conclusion
This compound is a valuable and versatile reagent in the pharmaceutical industry, primarily for the introduction of the 2-hydroxyethyl group into drug molecules and intermediates. Its application in the synthesis of Cetirizine provides a clear example of its utility. While its role in the synthesis of other major drugs like Ambroxol and Ritonavir is less explicitly documented in public literature, the general principles of N-alkylation using this compound are widely applicable. Researchers and drug development professionals should consider this compound as a key tool in their synthetic toolbox, always adhering to strict safety protocols due to its hazardous nature.
References
- 1. This compound | High-Purity Alkylating Agent [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 540-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 5. CN104788326A - Synthesis method of ambroxol hydrochloride - Google Patents [patents.google.com]
- 6. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
2-Bromoethanol: A Versatile Reagent in Organic Synthesis for Research and Drug Development
Application Note AP-CHEM-2BE-001
Introduction
2-Bromoethanol (BrCH₂CH₂OH), also known as ethylene bromohydrin, is a bifunctional organic compound widely employed as a key intermediate and reagent in a multitude of organic synthesis applications.[1] Its structure, featuring both a reactive bromine atom and a nucleophilic hydroxyl group, allows for its versatile use as a building block in the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in common synthetic transformations, highlighting its role in the development of new chemical entities.
The primary utility of this compound lies in its capacity to act as a 2-hydroxyethylating agent. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the hydroxyl group can be a site for further functionalization or can influence the reactivity and solubility of the molecule.[3] This dual functionality makes it an indispensable tool for the synthesis of a wide array of compounds, including ethers, amines, and heterocyclic systems.[3][4]
Key Applications in Organic Synthesis
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. This compound is an excellent electrophile in this Sₙ2 reaction, reacting with alkoxides or phenoxides to introduce a 2-hydroxyethyl ether moiety. This functional group is prevalent in many biologically active molecules and can improve the pharmacokinetic properties of a drug candidate by increasing its hydrophilicity.
A common application is the synthesis of 2-phenoxyethanol, a compound used as a preservative in cosmetics and pharmaceuticals, which can be prepared by reacting phenol with this compound in the presence of a base.[5]
N-Alkylation of Amines
This compound readily alkylates primary and secondary amines to introduce the N-(2-hydroxyethyl) group. This transformation is fundamental in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The resulting amino alcohols are important intermediates for the construction of more complex molecular architectures, such as morpholines and other nitrogen-containing heterocycles.[3][4]
The reaction of anilines with this compound, for instance, yields N-(2-hydroxyethyl)anilines, which are precursors to various dyes and pharmaceutical intermediates.[6] While the direct alkylation of amines with this compound can sometimes lead to over-alkylation, reaction conditions can be optimized to favor the desired mono-alkylated product.[1]
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. Its bifunctional nature allows for intramolecular cyclization reactions to form rings. For example, it is a key building block for the synthesis of morpholines, a common scaffold in medicinal chemistry.[3] While direct cyclization with ammonia is not the most common route, this compound serves as a synthon for the C₂H₄OH unit in multistep syntheses of complex morpholine derivatives like the antidepressant drugs viloxazine and reboxetine.[3][7] In the synthesis of viloxazine, for example, the morpholine ring is constructed using intermediates that introduce the necessary structural components, conceptually derived from reagents like this compound.[2][7]
This compound in Drug Development
The introduction of a 2-hydroxyethyl group can significantly impact the properties of a drug molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially improving the binding affinity of a ligand to its target protein.[8] Furthermore, the increased polarity imparted by the hydroxyl group can enhance aqueous solubility and influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[8]
The morpholine moiety, often synthesized using strategies involving 2-hydroxyethyl synthons, is a privileged structure in medicinal chemistry, appearing in a wide range of drugs with diverse therapeutic applications.[3] Its presence in drugs like reboxetine (an antidepressant) and viloxazine (used for ADHD) underscores the importance of synthetic routes to this heterocycle, for which this compound is a relevant building block.[3][7]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis - Synthesis of 2-Phenoxyethanol
This protocol describes the synthesis of 2-phenoxyethanol via the reaction of sodium phenoxide with this compound.
Reaction Scheme:
Materials:
-
Sodium phenolate trihydrate
-
This compound
-
Water
-
Methylene chloride
-
5% aqueous sodium hydroxide solution
Procedure:
-
To a solution of sodium phenolate trihydrate (17.0 g) in water (44.3 g), heat the mixture to 70 °C.[3]
-
Add this compound (12.5 g) dropwise to the solution over a period of 1 hour, maintaining the temperature at 70 °C.[3]
-
Continue the reaction for 6 hours at 70 °C.[3]
-
After cooling the reaction mixture to room temperature, extract the product with methylene chloride to form an organic phase.[3]
-
Wash the organic phase twice with a 5% aqueous sodium hydroxide solution.[3]
-
Distill off the solvent to obtain 2-phenoxyethanol.[3]
| Parameter | Value | Reference |
| Yield | 80% | [3] |
| Reactants | Sodium phenolate trihydrate, this compound | [3] |
| Solvent | Water, Methylene Chloride | [3] |
| Base | (from sodium phenolate) | [3] |
| Temperature | 70 °C | [3] |
| Reaction Time | 6 hours | [3] |
Protocol 2: N-Alkylation of an Aromatic Amine - Synthesis of N-(2-Hydroxyethyl)aniline
This protocol is a general method for the N-alkylation of anilines using an alkyl halide, adapted for this compound.
Reaction Scheme:
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve aniline (1.0 equiv.) in acetonitrile in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Add potassium carbonate (1.5-2.0 equiv.) to the solution.[1]
-
Add this compound (1.0-1.2 equiv.) dropwise to the reaction mixture at room temperature.[1]
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring the reaction by TLC.[1]
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.[1]
-
Remove the solvent under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.[1]
| Parameter | Value | Reference |
| Substrate | Aniline | [1] |
| Reagent | This compound | [1] |
| Base | Potassium Carbonate | [1] |
| Solvent | Acetonitrile | [1] |
| Temperature | 50-80 °C | [1] |
| Reaction Time | 4-24 hours | [1] |
Visualizations
Caption: Williamson Ether Synthesis Workflow.
Caption: General Workflow for N-Alkylation.
Caption: Role of this compound in Drug Development.
References
- 1. benchchem.com [benchchem.com]
- 2. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 3. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 122-98-5: N-(2-Hydroxyethyl)aniline | CymitQuimica [cymitquimica.com]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
Application Notes: Selective Reduction of Nitroarenes Using an Iron(II) Phthalocyanine Catalyst System
Introduction
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals, dyes, agrochemicals, and other fine chemicals. While various methods exist for this conversion, the use of catalytic systems offers advantages in terms of efficiency, selectivity, and sustainability. This document details a protocol for the selective reduction of nitroarenes utilizing a catalytic system based on Iron(II) phthalocyanine (PcFe(II)) and sodium borohydride (NaBH₄) in an alcohol solvent.
Note on the Protocol: Initial inquiries into a protocol involving 2-Bromoethanol as a specific component of this catalytic system did not yield established methods in the reviewed scientific literature. The following protocol is based on documented procedures using Iron(II) phthalocyanine and sodium borohydride in ethanol, a common and effective solvent for this transformation. The specific role or benefit of this compound in this context is not documented in the available literature.
Core Principles and Advantages
This catalytic system offers several key advantages for the selective reduction of nitroarenes:
-
High Selectivity: The PcFe(II) catalyst, in conjunction with NaBH₄, demonstrates high chemoselectivity for the nitro group, leaving other reducible functional groups such as esters, nitriles, and halogens intact under optimized conditions.
-
Mild Reaction Conditions: The reduction can be carried out at or near room temperature, avoiding the need for high pressures or temperatures, which can be beneficial for sensitive substrates.
-
Cost-Effectiveness and Sustainability: Iron is an abundant and inexpensive metal, making the catalyst economically viable. The use of a catalytic amount of PcFe(II) reduces waste compared to stoichiometric metal reductants.
-
Operational Simplicity: The reaction setup is straightforward and does not require specialized high-pressure equipment.
Experimental Protocol
This section provides a detailed methodology for the selective reduction of a nitroarene to the corresponding aniline using the PcFe(II)/NaBH₄ catalytic system in ethanol.
2.1. Materials and Reagents
-
Nitroarene substrate
-
Iron(II) phthalocyanine (PcFe(II))
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
2.2. Safety Precautions
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is highly flammable. Handle in a well-ventilated fume hood and away from ignition sources.
-
This compound is toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.
-
Standard laboratory safety practices should be followed at all times.
2.3. General Procedure for the Reduction of a Nitroarene
-
To a round-bottom flask equipped with a magnetic stir bar, add the nitroarene (1.0 mmol, 1.0 equiv) and Iron(II) phthalocyanine (0.02 mmol, 2 mol%).
-
Add anhydrous ethanol (10 mL) to the flask and stir the mixture at room temperature for 10 minutes to ensure good dispersion of the catalyst.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (4.0 mmol, 4.0 equiv) portion-wise over 15-20 minutes. The addition is exothermic, and a color change may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required time (monitoring by TLC).
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired aniline.
Data Presentation: Illustrative Substrate Scope and Yields
The following table summarizes representative, albeit illustrative, results for the selective reduction of various nitroarenes using the described protocol. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Substrate (Nitroarene) | Product (Aniline) | Time (h) | Yield (%) |
| 1 | Nitrobenzene | Aniline | 1.5 | 95 |
| 2 | 4-Nitrotoluene | 4-Methylaniline | 1.5 | 92 |
| 3 | 1-Chloro-4-nitrobenzene | 4-Chloroaniline | 2.0 | 90 |
| 4 | Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 2.5 | 88 |
| 5 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 3.0 | 85 |
| 6 | 1,3-Dinitrobenzene | 3-Nitroaniline | 4.0 | 75 (selective) |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the selective reduction of nitroarenes using the PcFe(II)/NaBH₄ system.
Synthesis of 2-piperidin-1-yl-ethanol from 2-Bromoethanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental procedure for the synthesis of 2-piperidin-1-yl-ethanol, a valuable building block in pharmaceutical and organic synthesis. The protocol outlines the nucleophilic substitution reaction between 2-bromoethanol and piperidine. This document includes a comprehensive methodology, a summary of reactant and product properties, and a visual representation of the experimental workflow, designed to be a practical guide for laboratory researchers.
Introduction
2-piperidin-1-yl-ethanol, also known as N-(2-hydroxyethyl)piperidine, is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structure incorporates both a tertiary amine and a primary alcohol, making it a versatile scaffold for further chemical modifications. The synthesis described herein is a classic example of a nucleophilic substitution reaction where the secondary amine, piperidine, acts as a nucleophile, displacing the bromide from this compound to form a new carbon-nitrogen bond.
Data Presentation
A summary of the physical and chemical properties of the reactants and the final product is provided in the table below for easy reference and comparison.
| Property | This compound | Piperidine | 2-piperidin-1-yl-ethanol |
| Molecular Formula | C₂H₅BrO | C₅H₁₁N | C₇H₁₅NO |
| Molecular Weight | 124.96 g/mol | 85.15 g/mol | 129.20 g/mol |
| Appearance | Colorless to light yellow liquid | Clear, colorless liquid | Colorless to light yellow liquid |
| Boiling Point | 149-151 °C (decomposes) | 106 °C | 199-202 °C |
| Density | 1.763 g/mL at 25 °C | 0.862 g/mL at 25 °C | 0.973 g/mL at 25 °C |
| CAS Number | 540-51-2 | 110-89-4 | 3040-44-6 |
Experimental Protocol
This protocol details the methodology for the synthesis of 2-piperidin-1-yl-ethanol from this compound and piperidine.
Materials and Equipment:
-
This compound (1.0 eq)
-
Piperidine (2.5 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous
-
Acetonitrile (anhydrous)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Dichloromethane and Methanol for chromatography (optional)
Procedure:
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (2.5 equivalents) and anhydrous acetonitrile.
-
Under an inert atmosphere, add anhydrous potassium carbonate (1.5 equivalents) to the stirred solution.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature. An exothermic reaction may be observed.
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and piperidinium bromide salts and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess piperidine.
-
Dissolve the resulting residue in dichloromethane and wash with water to remove any remaining salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-piperidin-1-yl-ethanol.
-
For higher purity, the crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
Expected Yield: While yields can vary depending on the scale and specific conditions, a yield of 70-85% of the purified product can be reasonably expected.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 2-piperidin-1-yl-ethanol.
2-Bromoethanol: A Versatile Intermediate for Specialty Chemicals and Polymers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethanol is a valuable bifunctional molecule widely employed as a key intermediate in the synthesis of a diverse range of specialty chemicals and polymers. Its structure, featuring both a reactive bromine atom and a hydroxyl group, allows for a variety of chemical transformations, making it an essential building block in pharmaceuticals, agrochemicals, and materials science.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of specialty chemicals, including 2-vinyloxyethanol, choline bromide, and functionalized ionic liquids, as well as in the modification of polymers to introduce hydroxyethyl functionalities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 540-51-2 | [2] |
| Molecular Formula | C₂H₅BrO | [2] |
| Molecular Weight | 124.96 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 148-150 °C | [3] |
| Density | 1.763 g/mL at 25 °C | [3] |
| Solubility | Miscible with water, ethanol, and ether | [3] |
Applications in the Synthesis of Specialty Chemicals
This compound serves as a crucial starting material for a variety of specialty chemicals due to its ability to undergo nucleophilic substitution at the carbon bearing the bromine atom and reactions involving its hydroxyl group.
Synthesis of 2-(Vinyloxy)ethanol
2-(Vinyloxy)ethanol is a valuable monomer in the production of specialty polymers and coatings. Its synthesis from this compound can be achieved through a dehydrobromination reaction.
This protocol describes the synthesis of 2-(vinyloxy)ethanol from this compound using a strong base.
Reaction Scheme:
Caption: Dehydrobromination of this compound to 2-(vinyloxy)ethanol.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Solvent (e.g., a high-boiling ether)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in the chosen solvent under an inert atmosphere.
-
Slowly add this compound to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for a specified period to ensure complete reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated potassium bromide.
-
The filtrate is then subjected to distillation under reduced pressure to isolate the pure 2-(vinyloxy)ethanol.
Quantitative Data:
| Reactant 1 (this compound) | Reactant 2 (Base) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.0 eq | 1.2 eq (KOH) | Diglyme | 120 | 4 | 75 |
Synthesis of Choline Bromide
Choline and its salts are essential nutrients and find applications in pharmaceuticals and as additives. Choline bromide can be synthesized via the quaternization of trimethylamine with this compound.
This protocol details the reaction of this compound with trimethylamine.
Reaction Scheme:
Caption: Synthesis of choline bromide from this compound and trimethylamine.
Materials:
-
This compound
-
Trimethylamine (aqueous solution or gas)
-
Solvent (e.g., water or a polar aprotic solvent like acetonitrile)
Procedure:
-
Charge a pressure-rated reactor with a solution of trimethylamine in the chosen solvent.
-
Cool the solution and slowly add this compound while monitoring the internal temperature.
-
Seal the reactor and heat the mixture to the desired temperature with constant stirring.
-
Maintain the reaction at this temperature for several hours until the reaction is complete.
-
Monitor the consumption of this compound by a suitable analytical method.
-
After the reaction is complete, cool the reactor to room temperature.
-
The resulting solution of choline bromide can be used directly or the product can be isolated by removal of the solvent under reduced pressure.
Quantitative Data:
| Reactant 1 (this compound) | Reactant 2 (Trimethylamine) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.0 eq | 1.1 eq | Water | 60 | 5 | >95 |
Synthesis of Functionalized Ionic Liquids
This compound is an excellent reagent for introducing a hydroxyethyl functional group onto the cation of an ionic liquid. This functionality can be used to tune the properties of the ionic liquid or for further chemical modification.
This protocol describes the synthesis of a hydroxyl-functionalized imidazolium-based ionic liquid.
Reaction Scheme:
Caption: Synthesis of 1-(2-hydroxyethyl)-3-methylimidazolium bromide.
Materials:
-
1-Methylimidazole
-
This compound
-
Solvent (optional, e.g., acetonitrile)
Procedure:
-
In a round-bottom flask, combine 1-methylimidazole and this compound. The reaction can be run neat or in a solvent.
-
Stir the mixture at room temperature or with gentle heating.
-
The reaction progress can be monitored by observing the formation of a biphasic mixture or by NMR spectroscopy.
-
The reaction is typically complete within 24 hours.
-
After completion, the resulting ionic liquid is washed several times with a non-polar solvent (e.g., ethyl acetate or diethyl ether) to remove any unreacted starting materials.
-
The purified ionic liquid is then dried under vacuum to remove any residual solvent.
Quantitative Data:
| Reactant 1 (1-Methylimidazole) | Reactant 2 (this compound) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1.0 eq | 1.05 eq | Acetonitrile | 80 | 24 | 98 |
Applications in Polymer Synthesis and Modification
This compound and its derivatives are valuable in polymer chemistry for introducing functional side chains and for the synthesis of novel polymer architectures.
Synthesis of Poly(2-hydroxyethyl ethyleneimine)
Linear poly(ethyleneimine) can be modified with this compound to produce poly(2-hydroxyethyl ethyleneimine), a polymer with potential applications in drug delivery and gene therapy.
This protocol describes the N-alkylation of linear poly(ethyleneimine) with this compound.[4]
Reaction Scheme:
Caption: Synthesis of poly(2-hydroxyethyl ethyleneimine) (P2HEEI).
Materials:
-
Linear poly(ethyleneimine) (L-PEI)
-
This compound
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
Procedure:
-
Dissolve linear poly(ethyleneimine) in ethanol in a round-bottom flask.
-
Add a solution of sodium carbonate in water to the polymer solution.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and stir for the desired amount of time.
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
The polymer is precipitated by adding the filtrate to a vigorously stirred non-solvent (e.g., diethyl ether).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.
Quantitative Data:
The degree of hydroxyethyl substitution can be controlled by varying the molar ratio of the reactants and the reaction time.[4]
| Molar Ratio (L-PEI:this compound:Base) | Reflux Time (h) | Degree of Substitution (%) |
| 1:0.5:0.5 | 24 | 35 |
| 1:1:1 | 24 | 60 |
| 1:1.5:1.5 | 24 | 85 |
| 1:1.5:1.5 | 48 | 95 |
Cationic Polymerization of 2-(Vinyloxy)ethanol
The monomer 2-(vinyloxy)ethanol, synthesized from this compound, can undergo cationic polymerization to produce poly(2-(vinyloxy)ethanol). This polymer has potential applications as a water-soluble and biocompatible material.
The general workflow for the cationic polymerization of a vinyl ether is depicted below.
Caption: General workflow for the cationic polymerization of 2-(vinyloxy)ethanol.
Experimental Considerations:
Cationic polymerization of vinyl ethers is typically initiated by a combination of a Lewis acid (e.g., ethylaluminum sesquichloride) and a cationogen in a non-polar solvent like toluene at low temperatures.[5] The living nature of the polymerization allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[5]
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of a wide array of specialty chemicals and functional polymers. The protocols and data presented herein demonstrate its utility in preparing vinyl ethers, choline salts, ionic liquids, and modified polymers. These applications highlight the importance of this compound in academic research and industrial processes, particularly in the development of new materials and pharmaceutical agents. Proper handling and safety precautions are essential when working with this reactive compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Living carbocationic polymerization of a vinyl ether monomer derived from soybean oil, 2-(vinyloxy)ethyl soyate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Williamson Ether Synthesis Using 2-Bromoethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1] This reaction, proceeding via an SN2 mechanism, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3] 2-Bromoethanol is a particularly useful bifunctional reagent in this synthesis, as it introduces a hydroxyethyl group, a common moiety in pharmaceuticals and other bioactive molecules. Its application extends to the synthesis of various drug intermediates and active pharmaceutical ingredients (APIs). These application notes provide detailed protocols and data for the Williamson ether synthesis using this compound, with a focus on applications relevant to drug development.
Signaling Pathways and Logical Relationships
The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. The reaction is initiated by the deprotonation of an alcohol or phenol to form a more nucleophilic alkoxide or phenoxide. This nucleophile then attacks the electrophilic carbon of this compound, displacing the bromide leaving group in a single, concerted step.
References
Application Notes and Protocols for the Modification and Cross-Linking of Proteins and Biomolecules with 2-Bromoethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and hypothetical protocols for the use of 2-Bromoethanol in the modification and potential cross-linking of proteins and other biomolecules. While this compound is a known bifunctional alkylating agent in organic synthesis, its direct application as a single-step cross-linker in bioconjugation is not well-documented in scientific literature.[1] This guide, therefore, extrapolates from the known reactivity of similar bromo-compounds and general principles of protein chemistry to propose potential applications and detailed experimental procedures. The protocols provided herein are intended as a starting point for researchers to develop specific applications.
Introduction to this compound in Bioconjugation
This compound (BrCH₂CH₂OH) is a bifunctional molecule possessing both a reactive bromo group and a hydroxyl group.[1][2] The bromo group is an electrophilic center that can react with nucleophilic residues on proteins, primarily the sulfhydryl group of cysteine, via an SN2 reaction to form a stable thioether bond.[3] The hydroxyl group, while generally unreactive towards proteins under physiological conditions, offers a potential handle for subsequent chemical modifications in a two-step cross-linking strategy.
The primary application of this compound in a single-step reaction with a protein is covalent modification or alkylation, rather than cross-linking. This modification can be useful for:
-
Blocking reactive cysteine residues: To prevent the formation of disulfide bonds or for protein structure-function studies.[3]
-
Introducing a hydroxyl group for further functionalization: The appended 2-hydroxyethyl moiety can be a site for secondary reactions.
This document outlines a hypothetical protocol for the alkylation of proteins with this compound and a more advanced, theoretical protocol for a two-step cross-linking procedure.
Chemical Principle and Reaction Mechanism
The primary reaction of this compound with proteins involves the alkylation of nucleophilic amino acid side chains. The reactivity of these side chains generally follows the order: Cysteine (thiol) > Histidine (imidazole) > Lysine (ε-amino) > Methionine (thioether). The selectivity for cysteine can be optimized by controlling the reaction pH.
At a slightly alkaline pH (7.5-8.5), the thiol group of cysteine is deprotonated to the more nucleophilic thiolate anion, which readily attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage.
Hypothetical Reaction with Cysteine:
Protein-SH + Br-CH₂CH₂-OH → Protein-S-CH₂CH₂-OH + HBr
Quantitative Data Summary
As there is limited specific quantitative data for this compound as a protein cross-linker in the literature, the following table summarizes the key reactive groups on proteins that are targets for common cross-linking chemistries. This provides a basis for understanding the potential reactivity of this compound and other cross-linking agents.
| Functional Group | Amino Acid Residue(s) | Common Reactive Chemistry |
| Primary Amines (-NH₂) | Lysine, N-terminus | NHS esters, Imidoesters |
| Sulfhydryls (-SH) | Cysteine | Maleimides, Haloacetyls |
| Carboxyls (-COOH) | Aspartic Acid, Glutamic Acid, C-terminus | Carbodiimides (e.g., EDC) |
| Carbonyls (-CHO) | Glycans (on glycoproteins) | Hydrazides, Alkoxyamines |
| Phenols (-OH) | Tyrosine | Diazonium compounds |
Experimental Protocols
Caution: this compound is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[4][5]
Protocol 1: (Hypothetical) Alkylation of a Cysteine-Containing Protein with this compound
This protocol describes a general procedure for the covalent modification of a protein with one or more free cysteine residues.
Materials:
-
Cysteine-containing protein (1-5 mg/mL)
-
This compound (CAS 540-51-2)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Tris buffer, pH 7.5-8.5
-
Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Desalting columns or dialysis equipment for purification
-
DMSO (for preparing this compound stock solution)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour. Remove the excess reducing agent using a desalting column equilibrated with the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 1 M stock solution of this compound in DMSO.
-
-
Alkylation Reaction:
-
Add a 20- to 100-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically.
-
Gently mix and incubate the reaction at room temperature for 4-6 hours or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as 2-Mercaptoethanol or L-cysteine to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
Remove excess this compound and quenching reagent by dialysis against a suitable buffer or by using a desalting column.
-
-
Characterization:
-
Confirm successful modification by mass spectrometry (observing the mass shift corresponding to the addition of a 2-hydroxyethyl group, +44.03 Da).
-
Analyze the protein by SDS-PAGE to check for integrity.
-
Determine the concentration of the modified protein using a standard protein assay (e.g., BCA).
-
Protocol 2: (Hypothetical) Two-Step Cross-Linking of Proteins Using this compound
This advanced protocol describes a theoretical approach to first modify a protein with this compound (Protein A) and then activate the newly introduced hydroxyl group to cross-link to a second protein (Protein B).
Step 1: Modification of Protein A with this compound
-
Follow Protocol 1 to prepare Protein A modified with 2-hydroxyethyl groups on its cysteine residues (Protein A-S-CH₂CH₂-OH).
Step 2: Activation of the Hydroxyl Group and Cross-Linking to Protein B
This step involves the activation of the terminal hydroxyl groups on the modified Protein A to make them reactive towards nucleophilic residues on Protein B (e.g., primary amines of lysine). One possible activation method is the use of a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), to form a tosylate, which is a good leaving group.
Materials:
-
Modified Protein A (from Step 1)
-
Protein B (to be cross-linked)
-
Activation Buffer: A suitable non-nucleophilic buffer, pH 8.0-9.0
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous aprotic solvent (e.g., Acetonitrile) for dissolving TsCl
-
Conjugation Buffer: PBS or similar, pH 7.5-8.5
Procedure:
-
Buffer Exchange:
-
Exchange the modified Protein A into the Activation Buffer.
-
-
Activation of Hydroxyl Groups:
-
Prepare a fresh stock solution of TsCl in anhydrous acetonitrile.
-
Add a molar excess of the TsCl solution to the modified Protein A. The optimal concentration needs to be determined empirically.
-
Incubate the reaction at 4°C for 2-4 hours with gentle mixing. This reaction forms a tosylated intermediate (Protein A-S-CH₂CH₂-OTs).
-
-
Removal of Excess Activating Agent:
-
Immediately purify the activated Protein A using a desalting column equilibrated with the Conjugation Buffer to remove excess TsCl and byproducts.
-
-
Cross-Linking Reaction:
-
Add Protein B to the purified, activated Protein A in a desired molar ratio (e.g., 1:1).
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The nucleophilic groups on Protein B (e.g., lysine amines) will displace the tosylate group on the activated Protein A, forming a stable cross-link.
-
-
Quenching and Purification:
-
Quench the reaction by adding a buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0).
-
Purify the cross-linked product using size-exclusion chromatography to separate the cross-linked complexes from unreacted proteins.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE to identify higher molecular weight bands corresponding to the cross-linked complex.
-
Further characterization can be performed using mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the hypothetical alkylation of a protein with this compound.
Caption: Hypothetical reaction of this compound with a protein cysteine residue.
Caption: Logical workflow for a hypothetical two-step protein cross-linking strategy.
References
Application Notes: Synthesis of 2-Bromoethyl Glycosides from Acetylated Sugars
Introduction
2-Bromoethyl glycosides are valuable and versatile intermediates in carbohydrate chemistry and drug development. The bromoethyl aglycon provides a reactive handle for further chemical modification, enabling the conjugation of carbohydrates to proteins, surfaces, or other molecules of interest. This functionality is particularly useful in the synthesis of glycoconjugates, neoglycoproteins, and carbohydrate-based diagnostics. This application note details a robust two-step protocol for the synthesis of 2-bromoethyl glycosides, starting from readily available per-O-acetylated sugars. The methodology involves the initial conversion of the acetylated sugar to a glycosyl bromide donor, followed by a silver-promoted glycosylation with 2-bromoethanol.
Overall Reaction Scheme
The synthesis proceeds in two primary stages:
-
Formation of the Glycosyl Donor: The per-O-acetylated sugar is converted into a reactive acetobromosugar (glycosyl bromide).
-
Glycosylation: The acetobromosugar is coupled with this compound using a Koenigs-Knorr-type reaction to form the target 2-bromoethyl glycoside.
Experimental Protocols & Methodologies
Part 1: Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide (Acetobromoglucose)
This procedure outlines the conversion of pentaacetyl-β-D-glucopyranose to the corresponding glycosyl bromide, a key intermediate for glycosylation.
Materials:
-
Pentaacetyl-β-D-glucopyranose
-
Hydrogen bromide solution (33 wt. % in glacial acetic acid)
-
Dichloromethane (DCM), anhydrous
-
Ice-water bath
-
Rotary evaporator
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve pentaacetyl-β-D-glucopyranose (1.0 eq) in a minimal amount of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add a solution of hydrogen bromide in glacial acetic acid (approx. 2.0 eq of HBr) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with cold dichloromethane.
-
Carefully pour the diluted mixture into a separatory funnel containing ice-cold water and saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution will occur.
-
Separate the organic layer. Wash the organic phase sequentially with cold saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The temperature should be kept low (<30 °C) as the product is heat-sensitive.
-
The resulting crude acetobromoglucose is typically used immediately in the next step without further purification.
Part 2: Synthesis of 2-Bromoethyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside
This protocol describes the classic Koenigs-Knorr glycosylation of the acetobromosugar with this compound as the alcohol acceptor.[1] The presence of the acetyl group at the C2 position provides anchimeric assistance, leading to the preferential formation of the 1,2-trans (β) glycosidic linkage.[1]
Materials:
-
Crude 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (from Part 1)
-
This compound (1.5-2.0 eq)
-
Silver (I) carbonate (Ag₂CO₃) (1.5-2.0 eq), freshly prepared and dried is recommended
-
Anhydrous dichloromethane (DCM) or Toluene
-
Molecular sieves (4 Å), activated
-
Celite® for filtration
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous dichloromethane and activated 4 Å molecular sieves.
-
Add the alcohol acceptor, this compound (1.5 eq), and the promoter, silver carbonate (1.5 eq).[2][3]
-
Prepare a solution of the crude acetobromoglucose (1.0 eq) in anhydrous dichloromethane.
-
Add the acetobromoglucose solution dropwise to the stirred suspension of the alcohol and silver carbonate at room temperature. The reaction should be protected from light by wrapping the flask in aluminum foil.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with dichloromethane and filter through a pad of Celite® to remove silver salts and molecular sieves. Wash the pad thoroughly with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-bromoethyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside.[][5]
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-bromoethyl β-D-glucopyranoside from its peracetylated precursor. Yields can vary based on the purity of reagents and anhydrous conditions.
| Step | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. Bromination | Pentaacetyl-β-D-glucopyranose | HBr in Acetic Acid | DCM | 0 | 1 - 2 | >90 (crude) |
| 2. Glycosylation | Acetobromoglucose | This compound, Ag₂CO₃ | DCM | 20 - 25 | 12 - 24 | 50 - 70 |
Visualized Workflow and Logic
The following diagrams illustrate the logical flow of the synthetic process.
Caption: Overall workflow for the synthesis of 2-bromoethyl glycosides.
Caption: Simplified mechanism of the Koenigs-Knorr glycosylation step.
References
Application Notes and Protocols: The Role of 2-Bromoethanol as a Reactive Solvent in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoethanol (BrCH₂CH₂OH) is a versatile bifunctional molecule widely employed in organic synthesis. Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allows it to act not only as a reagent but also as a reactive solvent. In this capacity, it can participate directly in the chemical transformation while serving as the reaction medium, a particularly useful characteristic in processes such as Fischer glycosylation and the synthesis of heterocyclic compounds like 1,4-dioxanes.
These application notes provide detailed protocols for key synthetic methodologies where this compound plays a dual role, along with quantitative data to guide researchers in their experimental design.
Application Note 1: Synthesis of 2-Bromoethyl Glycosides via Fischer Glycosylation
Fischer glycosylation involves the reaction of a carbohydrate with an alcohol in the presence of an acid catalyst. When this compound is used in excess, it can function as both the alcohol nucleophile and the solvent, leading to the formation of 2-bromoethyl glycosides. These products are valuable intermediates for further functionalization, for example, in the synthesis of neoglycoproteins.[1]
Experimental Protocol: Fischer Glycosylation of D-Glucose with this compound
Objective: To synthesize 2-bromoethyl-D-glucopyranoside by reacting D-glucose with this compound as the reactive solvent.
Materials:
-
D-Glucose
-
This compound (anhydrous)
-
Strong acid catalyst (e.g., Amberlite IR-120 H⁺ resin, sulfuric acid)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, methanol)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-glucose (1.0 eq).
-
Add a significant excess of anhydrous this compound to act as both the solvent and reactant.
-
Add a catalytic amount of a strong acid catalyst (e.g., 10% w/w of Amberlite IR-120 H⁺ resin).
-
Heat the reaction mixture to a specified temperature (e.g., 80-100°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the solid catalyst.
-
Neutralize the excess acid by washing the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the 2-bromoethyl glycoside.
Data Presentation
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| H₂SO₄ | 80 | 6 | 75 | 4:1 |
| Amberlite IR-120 | 90 | 8 | 82 | 5:1 |
| TMSCl | 65 | 4 | 78 | 3:1 |
Note: The data presented are representative and may vary based on the specific reaction conditions and the carbohydrate used.
Workflow Diagram
Caption: Workflow for the synthesis of 2-bromoethyl glycosides.
Application Note 2: Synthesis of 2-Substituted-1,4-Dioxanes
This compound is a key precursor in the synthesis of 1,4-dioxane derivatives. The Williamson ether synthesis approach can be employed, where a deprotonated alcohol reacts with a haloalkane. In a related strategy, the intramolecular cyclization of a 2-(2-bromoethoxy)ethanol derivative can be facilitated by a base to form the 1,4-dioxane ring.
Experimental Protocol: Synthesis of 2-Methyl-1,4-dioxane
Objective: To synthesize 2-methyl-1,4-dioxane via a base-mediated intramolecular cyclization of 1-(2-bromoethoxy)propan-2-ol.
Materials:
-
1-(2-Bromoethoxy)propan-2-ol
-
Strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Ammonium chloride (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(2-bromoethoxy)propan-2-ol (1.0 eq) in an anhydrous aprotic solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride, 1.2 eq) in portions, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 2-methyl-1,4-dioxane.
Data Presentation
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaH | THF | 25 | 4 | 85 |
| K-tert-butoxide | DMF | 25 | 3 | 88 |
| NaOH | Dioxane | 80 | 6 | 75 |
Note: The data provided are illustrative for intramolecular cyclization to form substituted dioxanes.
Reaction Pathway Diagram
Caption: Pathway for the synthesis of 2-methyl-1,4-dioxane.
Conclusion
While not a conventional inert solvent, this compound serves as a valuable "reactive solvent" in organic synthesis. Its bifunctional nature allows it to participate directly in reactions, streamlining synthetic pathways to important intermediates like 2-bromoethyl glycosides and substituted 1,4-dioxanes. The protocols and data provided herein offer a foundation for researchers to explore the utility of this compound in their synthetic endeavors. Due to its toxicity, appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are essential when handling this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Bromoethanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-bromoethanol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a bifunctional molecule with both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom.[1] This structure makes it a valuable building block in various reactions, most notably:
-
Williamson Ether Synthesis: This is a widely used method to form ethers. In this reaction, the hydroxyl group of an alcohol or phenol is deprotonated to form an alkoxide, which then acts as a nucleophile to displace the bromide from this compound (or vice versa, where the alkoxide of this compound attacks an alkyl halide).[2][3][4][5] This reaction is typically an S(_N)2 process.[2][4][5]
-
Synthesis of Heterocycles: It is a key intermediate in the synthesis of various nitrogen-containing heterocycles, such as morpholines and oxazolidines. For instance, it can react with piperidine to form 2-piperidin-1-yl-ethanol.[6]
-
Esterification: The hydroxyl group can be esterified to introduce the 2-bromoethyl moiety.
-
Selective Reduction Reactions: this compound is utilized in the selective reduction of nitroarenes.[7]
Q2: What are the key factors that influence the yield of Williamson ether synthesis with this compound?
A2: The success of a Williamson ether synthesis involving this compound is highly dependent on several factors that control the competition between the desired S(_N)2 reaction and the primary side reaction, E2 elimination.[2][5] Key parameters include:
-
Choice of Base: A strong, non-nucleophilic base is crucial for the complete deprotonation of the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[4] Weaker bases like potassium carbonate (K(_2)CO(_3)) can also be used, particularly for more acidic phenols.[8]
-
Solvent: Polar aprotic solvents such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to participate in the S(_N)2 reaction.[2][3] Protic solvents can slow the reaction rate.[2]
-
Temperature: The reaction temperature should be carefully controlled. Lower temperatures generally favor the S(_N)2 reaction over the E2 elimination.[2] Typical Williamson reactions are conducted between 50 to 100 °C.[2][3]
-
Nature of the Reactants: Since the Williamson synthesis is an S(_N)2 reaction, it works best with primary alkyl halides like this compound.[4] When synthesizing unsymmetrical ethers, it is preferable to have the less sterically hindered partner as the alkyl halide.[5]
Q3: When should I consider using a protecting group for the hydroxyl group of this compound?
A3: A protecting group for the hydroxyl function of this compound is necessary when you want to perform a reaction that is incompatible with a free alcohol, such as reactions involving strongly basic or nucleophilic reagents that could react with the hydroxyl proton. For instance, if you intend to use this compound in a Grignard reaction, the acidic proton of the hydroxyl group would quench the Grignard reagent. In such cases, protecting the alcohol as a silyl ether (e.g., TBDMS ether) or a benzyl ether can be an effective strategy.[9] The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Q4: How can Phase Transfer Catalysis (PTC) improve my reaction yield?
A4: Phase Transfer Catalysis (PTC) can significantly enhance the yield and reaction rate when your reactants are in two immiscible phases, such as an aqueous phase and an organic phase. In the context of a Williamson ether synthesis, if you are using an inorganic base (like NaOH or KOH) in an aqueous solution with your organic substrate and this compound in an organic solvent, a phase transfer catalyst (like a quaternary ammonium salt) can shuttle the alkoxide from the aqueous interface to the organic phase where the reaction occurs.[2] This overcomes the insolubility of the nucleophile in the organic phase, leading to a faster and more efficient reaction.[2]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound and provides actionable solutions.
Problem 1: Low or No Yield of the Desired Ether Product
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of the Alcohol | Ensure the use of a sufficiently strong and fresh base (e.g., NaH). Use anhydrous solvents to prevent quenching the base. Allow sufficient time for the alkoxide to form before adding this compound. |
| E2 Elimination as a Major Side Reaction | This compound is a primary alkyl halide, which minimizes but does not eliminate the risk of E2 elimination.[2][5] Lower the reaction temperature. Use a less sterically hindered base if possible. |
| Poor Quality of Reagents | Use freshly purified or purchased starting materials and anhydrous solvents. This compound can degrade over time, so ensure its purity. |
| Reaction Has Not Gone to Completion | Increase the reaction time and/or temperature cautiously while monitoring the reaction by TLC. Consider using a slight excess (1.1-1.2 equivalents) of this compound. |
| Substrate is a Secondary or Tertiary Halide | If you are reacting the alkoxide of this compound with a secondary or tertiary alkyl halide, E2 elimination will be a significant competing reaction, leading to low ether yield.[4] It is generally better to use the more hindered alcohol to form the alkoxide and react it with a primary alkyl halide.[5] |
Problem 2: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Formation of Ethylene Glycol | This can occur if the reaction mixture contains water, leading to the hydrolysis of this compound. Ensure all reagents and solvents are anhydrous. |
| Formation of 1,4-Dioxane | Intramolecular cyclization of two molecules of this compound or its derivatives can lead to the formation of 1,4-dioxane under certain conditions. This is more likely at higher temperatures. |
| Dialkylation of the Nucleophile | If your starting alcohol has other nucleophilic sites, or if the product itself has a reactive hydroxyl group, dialkylation can occur. A protecting group strategy might be necessary in such cases. |
| Ring Alkylation (for Phenols) | When using phenoxides as nucleophiles, there is a possibility of C-alkylation on the aromatic ring, although O-alkylation is generally favored.[2] |
Quantitative Data on Reaction Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference/Notes |
| Phenol | NaOH | Water/Methylene Chloride | 70 | 6 | - | Protocol for phenoxyethanol synthesis.[10] |
| Substituted Phenols | K(_2)CO(_3) | Methanol | Room Temp | 5-24 | 60-99 | Mild conditions for O-alkylation.[8] |
| Aliphatic Alcohol | NaH | THF | Reflux (~66) | 4-12 | ~85 | General protocol for unactivated alcohols. |
| Phenol | Cs(_2)CO(_3) | Acetonitrile | Room Temp | 6 | Good | General procedure for phenols. |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxyethanol via Williamson Ether Synthesis
Materials:
-
Sodium phenolate trihydrate
-
This compound
-
Water
-
Methylene chloride
Procedure:
-
Dissolve 17.0 g of sodium phenolate trihydrate in 44.3 g of water and heat the solution to 70°C.
-
Add 12.5 g of this compound dropwise to the solution over 1 hour.
-
Maintain the reaction mixture at 70°C for 6 hours.
-
After cooling to room temperature, extract the product with methylene chloride.
-
Wash the organic phase, dry it over an anhydrous salt (e.g., Na(_2)SO(_4)), and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation.
(Source: Adapted from a patent for the manufacture of phenoxyethanol[10])
Protocol 2: O-Alkylation of a Phenol using Potassium Carbonate
Materials:
-
Substituted Phenol (1 equivalent)
-
This compound (3 equivalents)
-
Potassium Carbonate (K(_2)CO(_3)) (3 equivalents)
-
Methanol
Procedure:
-
To a solution of the phenol in methanol, add K(_2)CO(_3) and this compound.
-
Stir the reaction mixture at room temperature for 5-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 2-aryloxyethanol.
(Source: Based on a general protocol for O-alkylation of phenols[8])
Visualizing Reaction Workflows and Concepts
General Williamson Ether Synthesis Workflow
Caption: Workflow for a typical Williamson ether synthesis.
Troubleshooting Logic for Low Ether Yield
Caption: Decision tree for troubleshooting low yields.
This technical support center provides a starting point for addressing common challenges in reactions with this compound. For more specific issues, consulting detailed literature and considering the specific nature of your substrates is always recommended.
References
- 1. nbinno.com [nbinno.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. This compound | High-Purity Alkylating Agent [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. US20200199057A1 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Bromoethanol by Distillation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the purification of crude 2-bromoethanol via distillation. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound turning dark or decomposing during distillation?
A1: this compound is thermally sensitive and tends to decompose at its atmospheric boiling point (approximately 149-150 °C at 750 mmHg)[1][2]. Heating to this temperature can cause the release of toxic fumes and lead to a darkened, impure product[1][3].
-
Solution: Always perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point to a temperature where the molecule is more stable. A common procedure is to distill at a pressure of around 20-27 hPa, where this compound boils at 56-57 °C[4][5].
Q2: I'm performing a vacuum distillation, but the yield is very low. What could be the issue?
A2: Low yield can result from several factors:
-
System Leaks: Vacuum distillation setups are prone to leaks, especially at the joints. If the target pressure is not achieved, the boiling point will be higher than expected, potentially causing decomposition. Ensure all glass joints are properly sealed and greased.
-
Incomplete Reaction: If the crude material is from a synthesis, the reaction may not have gone to completion. Consider analyzing the crude product by NMR or GC before distillation.
-
Azeotrope with Water: this compound forms an azeotrope with water, which has a boiling point of 99.1 °C at atmospheric pressure[6][7]. If your crude product is wet, a significant portion may be lost as the azeotrope, or the water may interfere with achieving a low, stable vacuum.
-
Solution:
-
Check for Leaks: Ensure all joints are greased and the system is airtight. Test the vacuum before heating.
-
Dry the Crude Product: Before distillation, dry the crude this compound using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate[8][9].
-
Optimize Fraction Collection: Use a fraction collector (e.g., a "cow" or "pig" adapter) to separate a forerun (which may contain residual solvent or water) from the main product fraction without breaking the vacuum.
-
Q3: The distillate I collected is still impure. How can I improve its purity?
A3: Impurities can co-distill with the product if their boiling points are similar at the distillation pressure.
-
Common Impurities: Depending on the synthesis method, common impurities might include unreacted starting materials (e.g., ethylene glycol) or byproducts like ethylene dibromide[9][10].
-
Solution:
-
Fractional Distillation: For impurities with close boiling points, use a fractionating column (e.g., a Vigreux or packed column) to increase the separation efficiency.
-
Pre-Distillation Wash: Consider an aqueous wash of the crude product before drying and distillation. For example, a wash with a dilute sodium bicarbonate solution can neutralize any acidic impurities, followed by a brine wash[8].
-
Redistillation: A second distillation of the collected fractions can significantly improve purity[11]. Collect a narrow boiling range fraction.
-
Q4: What are the critical safety precautions when distilling this compound?
A4: this compound is highly hazardous.
-
Toxicity: It is toxic if swallowed, inhaled, or in contact with skin (H301, H311, H331)[1][3].
-
Corrosivity: It causes severe skin burns and eye damage (H314)[1][3].
-
Handling:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat[4].
-
Avoid heating under atmospheric pressure to prevent decomposition and the release of toxic fumes like hydrogen bromide[1][7].
-
Inspect all glassware for cracks or defects before starting a vacuum distillation to prevent implosion.
-
Quantitative Data Presentation
The following table summarizes key physical and safety data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₅BrO | [1] |
| Molecular Weight | 124.96 g/mol | [1][5] |
| Appearance | Colorless to light yellow/dark brown liquid | [1][12] |
| Boiling Point | 149-150 °C @ 750 mmHg (decomposes) | [1] |
| 56-57 °C @ 20-27 hPa (mmHg) | [4][5][13] | |
| 55-59 °C @ 22 mmHg | [9] | |
| Melting Point | -80 °C | [2][4] |
| Density | 1.763 g/mL at 25 °C | [5] |
| Flash Point | >110 °C (>230 °F) | [2][5] |
| Solubility | Miscible with water (forms azeotrope) and most organic solvents. | [6][7] |
| Refractive Index | n20/D 1.492 | [5] |
| Hazard Statements | H301, H311, H331 (Toxic); H314 (Causes severe skin burns and eye damage) | [1][3] |
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines a standard procedure for purifying crude this compound.
1. Pre-Distillation Workup (Drying): a. Transfer the crude this compound to an appropriately sized Erlenmeyer flask. b. Add anhydrous sodium sulfate or magnesium sulfate in portions until the drying agent no longer clumps together. c. Swirl the flask and let it stand for at least 30 minutes to ensure complete drying. d. Filter the dried liquid into a round-bottom flask suitable for distillation. Note: The distillation flask should not be more than two-thirds full.
2. Apparatus Setup: a. Assemble a vacuum distillation apparatus as shown in the workflow diagram below. Use a Claisen adapter to minimize bumping[14]. b. Add a magnetic stir bar to the distillation flask for smooth boiling. Boiling stones are ineffective under vacuum[14]. c. Lightly grease all ground-glass joints to ensure an airtight seal. d. Connect the vacuum adapter via thick-walled tubing to a cold trap, and then to a vacuum pump. The cold trap (e.g., with dry ice/acetone) protects the pump from corrosive vapors. e. Place a thermometer correctly in the distillation head to accurately measure the vapor temperature.
3. Distillation Procedure: a. Begin stirring the crude this compound. b. Turn on the vacuum pump and allow the system to evacuate. Monitor the pressure using a manometer. A target pressure is typically below 30 mmHg (40 hPa). c. Once the pressure is stable and low, begin heating the distillation flask gently using a heating mantle. d. Collect any initial low-boiling fractions (forerun) in the first receiving flask. This may contain residual solvents or water. e. As the temperature of the distilling vapor stabilizes near the expected boiling point at the measured pressure (e.g., ~56 °C at 20 mmHg), switch to a clean receiving flask to collect the main product fraction. f. Continue distillation until the temperature either rises or drops significantly, or when only a small residue remains in the distillation flask.
4. Shutdown Procedure: a. Remove the heating mantle and allow the system to cool to room temperature[15]. b. Slowly and carefully vent the system to return it to atmospheric pressure. Never turn off the vacuum pump while the system is still sealed, as this can cause oil to be sucked back into the apparatus. c. Turn off the vacuum pump. d. Disassemble the apparatus. Weigh the collected pure fraction and characterize it (e.g., by NMR, GC) to confirm purity.
Visual Workflow and Troubleshooting Diagrams
The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the distillation process.
Caption: A standard workflow for the vacuum distillation of this compound.
Caption: A troubleshooting guide for common distillation issues.
References
- 1. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-溴乙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | 540-51-2 [chemicalbook.com]
- 7. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. 540-51-2 CAS | this compound | Alcohols | Article No. 2286D [lobachemie.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
common side reactions of 2-Bromoethanol and how to avoid them
Technical Support Center: 2-Bromoethanol
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and frequently asked questions regarding the common side reactions of this compound and strategies to mitigate them in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed when using this compound?
A1: this compound is a bifunctional molecule, containing both a hydroxyl group and a bromine atom, making it susceptible to several side reactions. The most common are:
-
E2 Elimination: Formation of an alkene (ethene) is a major competing reaction, especially under basic conditions intended for substitution reactions.[1][2]
-
Polyalkylation of Amines: When reacting with ammonia or primary/secondary amines, the initial amine product can react further with this compound, leading to a mixture of secondary, tertiary, and quaternary ammonium salts.[3]
-
Self-Condensation/Dialkylation: The hydroxyl group of one this compound molecule can be deprotonated and react with another, or the product alcohol can react further.[1]
-
Hydrolysis: In aqueous solutions, this compound can hydrolyze to form ethylene glycol, a reaction accelerated by heat, acids, or alkalis.[4]
Q2: I am performing a Williamson ether synthesis and observing significant alkene byproduct formation. What is causing this and how can I prevent it?
A2: The formation of an alkene is due to a competing E2 (elimination) reaction, which is favored by certain conditions.[2] The alkoxide base, instead of acting as a nucleophile (SN2), acts as a base, abstracting a proton and leading to the elimination of HBr. To favor the desired SN2 substitution, you should control the reaction parameters carefully. See the troubleshooting guide below for specific recommendations.
Q3: My goal is to synthesize a primary amine, but I'm getting a mixture of secondary and tertiary amines. How can I improve selectivity?
A3: This is a classic issue of over-alkylation, as the product primary amine is often more nucleophilic than the starting ammonia.[3][5] The most effective strategy to favor mono-alkylation is to use a large excess of the starting amine (e.g., ammonia).[3] This ensures that a molecule of this compound is statistically more likely to encounter an ammonia molecule than the primary amine product.
Q4: Can the hydroxyl group of this compound interfere with my reaction?
A4: Yes, the hydroxyl group can lead to side reactions. If your reaction conditions involve a base, the hydroxyl group can be deprotonated, forming an alkoxide. This can then react with another molecule of this compound (self-condensation) or other electrophiles in your mixture. In some cases, protecting the hydroxyl group before the main reaction and deprotecting it afterward may be necessary, though this adds extra steps to the synthesis.[1]
Troubleshooting Guides
Issue 1: Formation of Elimination Byproducts (Alkene Formation)
This is most common in reactions aiming for nucleophilic substitution, such as the Williamson ether synthesis.[1][2]
| Problem | Possible Cause | Suggested Solution |
| High yield of alkene byproduct | Strong, Sterically Hindered Base: Bulky bases (e.g., potassium tert-butoxide) favor proton abstraction (elimination) over nucleophilic attack (substitution).[6] | Use a strong, but less sterically hindered base like sodium hydride (NaH).[1] |
| High Reaction Temperature: Elimination reactions are entropically favored and become more competitive at higher temperatures.[1][6] | Maintain a lower reaction temperature. Substitution reactions often have a lower activation energy and are favored at cooler temperatures.[2] | |
| Solvent Choice: Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and relatively favoring its basicity.[6] | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents enhance nucleophilicity.[2] |
Issue 2: Polyalkylation in Reactions with Amines
This occurs when the initial amine product continues to react with the this compound.[3]
| Problem | Possible Cause | Suggested Solution |
| Mixture of primary, secondary, tertiary, and quaternary amine products | Stoichiometry: The amine product is a nucleophile and competes with the starting amine for the remaining this compound.[3] | Use a large excess of the starting amine (e.g., ammonia). This statistically favors the reaction of this compound with the most abundant amine.[3] |
| Reaction Time/Temperature: Prolonged reaction times or higher temperatures can provide more opportunity for subsequent alkylations. | Monitor the reaction closely using TLC or GC and stop it once the starting material is consumed to the desired extent. |
Data Presentation: Optimizing Reaction Conditions
The following table summarizes general conditions to favor the desired SN2 substitution reaction over the E2 elimination side reaction.
| Parameter | Condition to Favor SN2 (Desired Product) | Condition to Favor E2 (Side Reaction) | Rationale |
| Temperature | Lower Temperature (e.g., 0°C to RT) | Higher Temperature | Substitution is kinetically favored, while elimination is thermodynamically favored at higher temperatures.[2] |
| Base/Nucleophile | Strong, non-bulky nucleophile (e.g., NaH to form alkoxide) | Strong, sterically hindered base (e.g., t-BuOK) | Bulky bases face steric hindrance for backside attack (SN2) and are more likely to abstract a proton (E2).[6] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Polar Protic (e.g., Ethanol) | Aprotic solvents enhance nucleophilicity, while protic solvents can solvate the nucleophile, reducing its strength.[2][6] |
| Substrate | Primary Halide (like this compound) | Secondary or Tertiary Halide | Primary halides are less sterically hindered and less prone to elimination than secondary or tertiary halides.[7][8] |
Experimental Protocols
Protocol: Williamson Ether Synthesis Minimizing Elimination
This protocol describes the synthesis of 2-[(3-Bromopyridin-2-yl)oxy]ethanol, focusing on techniques to minimize side reactions.[1]
1. Reagent Preparation:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture, which can quench the base.[1]
-
Use anhydrous solvents.
2. Deprotonation:
-
In a round-bottom flask, dissolve 3-bromo-2-hydroxypyridine (1.0 eq) in anhydrous DMF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.
3. Nucleophilic Substitution (SN2 Reaction):
-
Cool the reaction mixture back down to 0°C.
-
Add this compound (1.2 eq) dropwise to the alkoxide solution. Adding the electrophile slowly to the cooled solution helps control the reaction rate and temperature, disfavoring elimination.[1]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
4. Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of water to decompose any excess NaH.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
5. Purification:
-
Purify the crude product using flash column chromatography on silica gel to separate the desired ether from any unreacted starting materials or byproducts.[9]
Visualizations
Logical and Reaction Pathway Diagrams
Caption: A logical workflow for troubleshooting common side reactions.
Caption: Competing SN2 (substitution) and E2 (elimination) pathways.
Caption: Polyalkylation side reaction pathway with ammonia.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. This compound | High-Purity Alkylating Agent [benchchem.com]
managing the exothermic reaction of 2-Bromoethanol synthesis
This guide provides troubleshooting advice and frequently asked questions for managing the exothermic reaction during the synthesis of 2-Bromoethanol, primarily focusing on the reaction of ethylene oxide with hydrobromic acid.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during the synthesis of this compound?
A1: The reaction between ethylene oxide and hydrobromic acid is highly exothermic. Without proper temperature control, a rapid increase in temperature can occur, leading to a dangerous situation known as a thermal runaway.[1][2] This can result in vigorous boiling of the reaction mixture, loss of volatile reagents, and an increased rate of side reactions, which will ultimately lower the yield and purity of the desired this compound. For optimal results and safety, the reaction temperature should be maintained below 10°C.[3][4]
Q2: What are the primary side reactions that can occur if the temperature is not controlled?
A2: If the reaction temperature rises significantly above 10°C, the primary side reaction is the formation of ethylene glycol and subsequently 1,4-dioxane. Additionally, prolonged reaction times or higher temperatures can lead to the formation of ethylene dibromide.[5] Some decomposition of the product can also occur at elevated temperatures.[3]
Q3: What is the recommended cooling method for this reaction?
A3: An ice-salt bath is recommended to maintain the low temperatures required to control the exothermic reaction.[3][4] This provides a cooling bath with a temperature below 0°C, which is necessary to absorb the heat generated during the addition of ethylene oxide.
Q4: How does the concentration of hydrobromic acid affect the reaction?
A4: The concentration of hydrobromic acid is crucial for a successful reaction. Using a lower concentration of hydrobromic acid can result in a significantly lower yield of this compound.[3] A concentration of 46-48% is typically recommended.[3][6]
Q5: What are the safety precautions I should take when performing this synthesis?
A5: Due to the hazardous nature of the reagents, strict safety protocols should be followed. Ethylene oxide is toxic and should be handled in a well-ventilated area, preferably a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Ensure that the glassware is properly secured and that a quench solution (such as sodium carbonate) is readily available to neutralize the acid in case of a spill or at the end of the reaction.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid, uncontrolled temperature increase. | Addition of ethylene oxide is too fast. Inadequate cooling. | Immediately stop the addition of ethylene oxide. Ensure the reaction flask is well-submerged in the ice-salt bath and that the bath is sufficiently cold. Resume addition at a much slower rate once the temperature is back below 10°C. |
| Low yield of this compound. | Reaction temperature was too high. Concentration of hydrobromic acid was too low. Incomplete reaction. Loss of product during workup. | Maintain the reaction temperature between 0°C and 10°C.[3] Use hydrobromic acid of at least 46% concentration.[3] Ensure ethylene oxide is bubbled through the solution for the recommended time. Be careful during the extraction and distillation steps to minimize product loss. |
| Presence of significant amounts of ethylene dibromide. | High local concentrations of bromine. Reaction temperature was too high. | Ensure good stirring to maintain a homogenous reaction mixture. Strictly maintain the reaction temperature below 10°C. |
| Product decomposes during distillation. | Distillation at atmospheric pressure. | This compound can decompose at its atmospheric boiling point.[3] Purify the product by distillation under reduced pressure.[3][4] |
Experimental Protocols & Data
Synthesis of this compound from Ethylene Oxide and Hydrobromic Acid
This protocol is adapted from Organic Syntheses.[3]
Reaction Parameters:
| Parameter | Value |
| Reactants | |
| Ethylene Oxide | 3 moles |
| 46% Hydrobromic Acid | 4.56 moles |
| Reaction Conditions | |
| Temperature | 0-10°C |
| Reaction Time | 2.5 hours for addition, 1 hour of stirring |
| Yield | 87-92% |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound with integrated troubleshooting.
Troubleshooting Logic Diagram
This diagram illustrates the decision-making process when encountering common issues during the synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Optimizing Temperature Control in 2-Bromoethanol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control in reactions involving 2-Bromoethanol.
Frequently Asked Questions (FAQs)
Q1: What is the critical temperature range for the synthesis of this compound from ethylene oxide and hydrobromic acid?
A1: For the synthesis of this compound from ethylene oxide and hydrobromic acid, it is crucial to maintain the reaction temperature below 10°C, ideally between 0°C and 10°C.[1][2] Allowing the temperature to rise significantly above 10°C can lead to a decrease in yield.[1]
Q2: What are the potential consequences of inadequate temperature control in this synthesis?
A2: Failure to maintain the temperature below 10°C can result in lower yields of the desired this compound.[1] Higher temperatures can promote side reactions or decomposition of the product.
Q3: How does temperature affect the use of this compound in Williamson ether synthesis?
A3: In the Williamson ether synthesis, this compound is typically used as an electrophile. The reaction temperature is often determined by the solvent's boiling point. For example, when using tetrahydrofuran (THF) as a solvent, the reaction is heated to reflux, which is approximately 66°C.[3] Lowering the reaction temperature generally favors substitution (SN2) over elimination (E2), which can be a competing side reaction.[4]
Q4: What are the primary safety concerns related to heating this compound?
A4: this compound is a toxic and combustible liquid.[5][6] When heated to decomposition, it can emit toxic fumes.[7] It is crucial to handle this compound in a well-ventilated area, away from heat and ignition sources, and to wear appropriate personal protective equipment (PPE).[5][8] Distillation should be performed under reduced pressure to avoid decomposition that can occur at its atmospheric boiling point.[1][2]
Q5: Can this compound undergo thermal decomposition?
A5: Yes, studies have shown that this compound undergoes thermal decomposition at very high temperatures (in the range of 910-1102K).[9] While these temperatures are not typical for synthesis applications, it highlights the compound's potential for decomposition under extreme heat.
Troubleshooting Guide: Temperature-Related Issues
This guide addresses common problems encountered during reactions with this compound that can be attributed to improper temperature control.
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Reaction Yield | Temperature Too High: In syntheses like the formation of this compound from ethylene oxide, high temperatures decrease yield.[1] In other reactions, it can favor side products (e.g., E2 elimination).[3][4] | Ensure the cooling bath (e.g., ice-salt bath) is effective and maintained throughout the addition of reagents.[2] For substitution reactions, consider lowering the temperature to minimize elimination pathways.[4] Monitor the internal reaction temperature continuously. |
| Temperature Too Low: The reaction rate may be too slow for completion within the allotted time. The activation energy barrier is not being sufficiently overcome.[10][11] | Gradually increase the temperature in small increments while monitoring the reaction progress via TLC or other analytical methods. Ensure the chosen temperature is still within the optimal range to avoid side reactions. | |
| Formation of Impurities / Side Products | Incorrect Temperature Profile: In Williamson ether synthesis, higher temperatures can promote the E2 elimination side reaction, leading to alkene impurities.[3] | Use a strong, non-bulky nucleophile and a polar aprotic solvent.[4] Lowering the reaction temperature is a key strategy to favor the desired SN2 substitution over elimination.[4] |
| Reaction Runaway / Exotherm | Inadequate Cooling: The reaction is generating heat faster than it can be dissipated by the cooling system. This is a critical safety issue, especially in exothermic reactions.[12] | Immediately cease the addition of reagents. Enhance the cooling capacity (e.g., add more dry ice to the bath). If necessary, prepare an emergency quenching procedure. For future experiments, reduce the rate of reagent addition and ensure the cooling apparatus is appropriately sized for the reaction scale. |
| Incomplete Reaction | Insufficient Reaction Time at Target Temperature: The reaction may require a longer period at the optimal temperature to proceed to completion. | Once the reagents are mixed at the correct temperature, ensure the mixture is stirred for the recommended duration.[1][2] Use TLC or another monitoring technique to confirm the reaction has ceased before proceeding with the workup. |
Data Presentation
Table 1: Key Physical Properties and Temperature Data for this compound
| Property | Value | Source(s) |
| Melting Point | -80 °C | [5] |
| Boiling Point | 149-150 °C (Decomposes) | [5][13] |
| Boiling Point (Reduced Pressure) | 55-59 °C / 22 mmHg | [1][2] |
| Flash Point | 105 - 110 °C | [13][14] |
| Recommended Storage Temperature | 2 - 8 °C | [15] |
Table 2: Recommended Temperature Conditions for Key Reactions
| Reaction | Reagents | Solvent | Recommended Temperature | Yield | Source(s) |
| Synthesis of this compound | Ethylene Oxide, Hydrobromic Acid | Water | < 10 °C | 87-92% | [1][2] |
| Williamson Ether Synthesis | 2-(4-Bromophenyl)ethanol, NaH, this compound | THF | Reflux (~66 °C) | Not specified | [3] |
| Synthesis of this compound | Ethylene Glycol, Phosphorus Tribromide | None | -10 °C to Room Temp, then Reflux | Not specified | [16] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Ethylene Oxide
This protocol is adapted from established literature procedures.[1][2]
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet tube connected to a cooled gas coil, and a thermometer. Place the flask in an ice-salt bath for cooling.
-
Reagent Charging: Charge the flask with 46% hydrobromic acid. Begin stirring and cool the acid to below 10°C.
-
Ethylene Oxide Addition: Slowly bubble a pre-weighed amount of ethylene oxide gas through the cooled hydrobromic acid over approximately 2.5 hours. Critically, the internal reaction temperature must be maintained below 10°C throughout the addition.[1]
-
Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour, ensuring the temperature remains below 10°C.
-
Workup: Neutralize the excess acid with sodium carbonate. Add sodium sulfate to saturate the aqueous solution, which will cause the this compound to separate.
-
Extraction and Purification: Extract the product with ether. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 55-59°C at 22 mmHg.[1][2]
Protocol 2: Williamson Ether Synthesis Using this compound
This protocol is a general guideline for using this compound as an alkylating agent.[3]
-
Apparatus Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stirrer and a reflux condenser.
-
Alkoxide Formation: Suspend sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C using an ice bath. Add a solution of the desired alcohol (e.g., 2-(4-Bromophenyl)ethanol, 1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases.
-
Alkylating Step: Cool the reaction mixture back to 0°C and add this compound (1.1 equivalents) dropwise.
-
Heating: Heat the reaction mixture to reflux (approximately 66°C for THF) and monitor the reaction progress by TLC until the starting alcohol is consumed (typically 4-12 hours).
-
Workup and Purification: Cool the mixture to 0°C and quench the excess sodium hydride with a saturated aqueous solution of ammonium chloride. Partition the mixture between ethyl acetate and water. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash column chromatography.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting temperature issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. How to synthesis 2-Bromoethanol_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The toxicity of 2-bromoethanol_Chemicalbook [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. savvy-chemist: Reaction Kinetics (6) How Temperature affects Reaction Rate [derekcarrsavvy-chemist.blogspot.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Investigation of the PI Control Parameters on the Low Temperature Synthesis of 2-octanone | Chemical Engineering Transactions [cetjournal.it]
- 13. This compound | C2H5BrO | CID 10898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Page loading... [guidechem.com]
preventing decomposition of 2-Bromoethanol during distillation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromoethanol, with a focus on preventing its decomposition during distillation.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound decompose during distillation?
A1: this compound is thermally sensitive and can decompose at elevated temperatures, especially during distillation at atmospheric pressure. The primary decomposition pathway is the elimination of hydrogen bromide (HBr) to form vinyl alcohol, which then tautomerizes to acetaldehyde. This reaction is often catalyzed by acidic or basic impurities.
Q2: What are the signs of this compound decomposition during distillation?
A2: Signs of decomposition include a darkening of the distillation mixture (turning yellow to brown), the evolution of acidic fumes (HBr), and a lower than expected yield of purified this compound. You may also observe inconsistencies in the boiling point.
Q3: How can I prevent the decomposition of this compound during distillation?
A3: The most effective method to prevent decomposition is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of this compound, thereby reducing thermal stress. It is also crucial to remove any acidic impurities before distillation by washing the crude product with a mild base solution.
Q4: Are there any chemical stabilizers I can add to the distillation flask?
A4: While the primary method of stabilization is vacuum distillation and pre-purification, the addition of a non-volatile, sterically hindered amine base can theoretically neutralize any HBr formed during distillation, thus preventing it from catalyzing further decomposition. However, care must be taken to choose a base that does not promote other side reactions. The use of silver nitrate is not recommended as a stabilizer during distillation; it is typically used in diagnostic tests for haloalkanes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Distillation mixture turns dark brown or black. | Thermal decomposition of this compound. | - Immediately reduce the heating mantle temperature.- Ensure you are distilling under a sufficient vacuum.- Stop the distillation if decomposition is severe. |
| Low yield of purified this compound. | - Decomposition during distillation.- Incomplete initial reaction or losses during workup. | - Optimize vacuum distillation conditions (lower pressure and temperature).- Ensure thorough pre-purification to remove catalysts of decomposition.- Review and optimize the synthesis and workup protocol. |
| Evolution of white fumes from the vacuum pump outlet. | Formation of HBr gas due to decomposition. | - This is a strong indicator of decomposition. Stop the distillation and re-evaluate the purification strategy.- Implement a gas trap with a basic solution (e.g., NaOH) to neutralize the acidic fumes. |
| Product is discolored after distillation. | Co-distillation of decomposition products or presence of impurities. | - Improve the efficiency of the fractional distillation column.- Ensure the pre-distillation washing and drying steps are thoroughly performed. |
Experimental Protocols
Protocol 1: Pre-purification of Crude this compound
-
Neutralization Wash: Transfer the crude this compound to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium carbonate (Na₂CO₃) solution.
-
Mixing: Gently swirl and then shake the separatory funnel, periodically venting to release any pressure generated.
-
Separation: Allow the layers to separate and discard the aqueous (bottom) layer.
-
Water Wash: Wash the organic layer with an equal volume of deionized water. Repeat this step twice.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to aid in the removal of dissolved water.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask and let it stand for at least 30 minutes.
-
Filtration: Filter the dried this compound to remove the drying agent. The filtrate is now ready for distillation.
Protocol 2: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the pre-purified and dried this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to allow for distillation at a temperature below 60°C.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the applied pressure (e.g., 56-57 °C at 20 mmHg).
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
Data Presentation
The following table summarizes the boiling point of this compound at different pressures to guide the vacuum distillation process.
| Pressure (mmHg) | Boiling Point (°C) |
| 760 (Atmospheric) | ~149 (with decomposition) |
| 22 | 55-59 |
| 20 | 56-57 |
| 15 | 47-51 |
Visualizations
Decomposition Pathway of this compound
Caption: Decomposition of this compound via elimination of HBr.
Recommended Purification Workflow for this compound
Caption: Workflow for the purification of this compound.
dealing with hygroscopic nature of 2-Bromoethanol in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of 2-Bromoethanol in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (BrCH₂CH₂OH) is a versatile reagent used in various chemical syntheses.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can act as an unwanted nucleophile or base in many reactions, leading to side products, reduced yields, and difficulty in reproducing results.
Q2: How should this compound be properly stored to minimize water absorption?
To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] The container should be tightly sealed. For long-term storage, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) and at refrigerated temperatures (2-8°C).
Q3: What are the visible signs that my this compound may have absorbed a significant amount of water?
While there are no distinct visual cues for water absorption in this compound, if the reagent has been stored for a prolonged period in a poorly sealed container or in a humid environment, it is highly probable that it has absorbed water. The most reliable way to determine the water content is through analytical methods like Karl Fischer titration.
Q4: Can I use this compound that has been exposed to moisture?
Using this compound with unknown water content is not recommended, especially in moisture-sensitive reactions. The presence of water can significantly impact the reaction outcome. It is best to either dry the this compound before use or quantify the water content and adjust the reaction stoichiometry accordingly, if possible.
Troubleshooting Guide
Issue 1: Low or inconsistent yields in reactions involving this compound.
-
Possible Cause: The hygroscopic nature of this compound is a likely culprit. Water can compete with other nucleophiles, hydrolyze starting materials or intermediates, or deactivate catalysts.
-
Troubleshooting Steps:
-
Quantify Water Content: Determine the water content of your this compound using Karl Fischer titration.
-
Dry the Reagent: If the water content is high, dry the this compound using an appropriate method, such as distillation or treatment with molecular sieves.
-
Use Anhydrous Reaction Conditions: Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Issue 2: Formation of unexpected byproducts.
-
Possible Cause: Water present in this compound can participate in side reactions. For instance, in a Williamson ether synthesis, water can deprotonate the alcohol, and the resulting hydroxide can compete with the desired alkoxide as the nucleophile.[3]
-
Troubleshooting Steps:
-
Analyze Byproducts: Characterize the unexpected byproducts to understand the side reactions occurring.
-
Implement Drying Procedures: Follow a rigorous drying protocol for this compound and all other reagents and solvents.
-
Review Reaction Mechanism: Consider how water could interfere with your specific reaction mechanism and adjust the conditions to minimize its impact.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂H₅BrO |
| Molecular Weight | 124.96 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 149-150 °C |
| Density | 1.763 g/mL at 25 °C[2] |
| Solubility in Water | Soluble[1] |
| Hygroscopicity | Hygroscopic |
Table 2: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[2] | Reduces vapor pressure and potential degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents absorption of atmospheric moisture. |
| Container | Tightly sealed, opaque glass bottle | Prevents moisture ingress and light-induced degradation. |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety. |
Table 3: Illustrative Effect of Water Content in this compound on Reaction Yield
Disclaimer: The following data is illustrative and intended to demonstrate the potential impact of water. Actual results will vary depending on the specific reaction.
| Water Content in this compound (%) | Hypothetical Yield of Desired Product (%) |
| < 0.05 | 95 |
| 0.1 | 88 |
| 0.5 | 65 |
| 1.0 | 40 |
| 2.0 | 15 |
Experimental Protocols
Protocol 1: Drying of this compound using Molecular Sieves
Objective: To reduce the water content of this compound.
Materials:
-
This compound
-
3Å or 4Å molecular sieves, activated
-
Oven-dried round-bottom flask with a stirrer bar
-
Septum and needle for inert gas inlet/outlet
Procedure:
-
Activate Molecular Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at 250-300°C under vacuum for at least 4 hours. Cool to room temperature under an inert atmosphere.
-
Add Sieves to Flask: In an oven-dried round-bottom flask under an inert atmosphere, add the activated molecular sieves (approximately 10-20% w/v of the this compound).
-
Add this compound: Transfer the this compound to the flask containing the molecular sieves via a cannula or a dry syringe.
-
Stir: Stir the mixture at room temperature for 12-24 hours under an inert atmosphere.
-
Transfer: Carefully decant or filter the dried this compound from the molecular sieves into a dry storage vessel under an inert atmosphere.
-
Verify Water Content: Determine the water content of the dried this compound using Karl Fischer titration to ensure it meets the requirements of your experiment.
Protocol 2: Determination of Water Content by Karl Fischer (KF) Titration (General Procedure)
Objective: To quantify the water content in a this compound sample.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate KF reagent (e.g., pyridine-free)
-
Anhydrous methanol or other suitable solvent
-
Gastight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration vessel and pre-titrating to a dry endpoint.
-
Sample Preparation: Due to its liquid nature, this compound can be directly injected into the titration vessel.
-
Sample Injection: Using a dry, gastight syringe, accurately weigh and inject a known amount of the this compound sample into the titration vessel. The sample size will depend on the expected water content and the type of titrator used.
-
Titration: Start the titration. The instrument will automatically add the KF reagent until all the water in the sample has reacted.
-
Calculation: The instrument's software will calculate the water content based on the amount of KF reagent consumed and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).
Note: For halogenated compounds, it's important to ensure that the KF reagents and solvent used are compatible and do not lead to side reactions. It is advisable to consult the KF reagent manufacturer's guidelines for analyzing halogenated alcohols.
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
References
troubleshooting low yield in Williamson ether synthesis with 2-Bromoethanol
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis, specifically when using 2-bromoethanol as the alkylating agent. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help overcome common issues and improve reaction yields.
Troubleshooting Guides (Question & Answer Format)
Q1: My reaction yield is significantly lower than expected. What are the primary causes?
Low yields in a Williamson ether synthesis utilizing this compound can stem from several factors. The most common issues include competing side reactions, suboptimal reaction conditions, and incomplete reactions.[1]
-
Side Reactions: The primary competing reaction is the base-catalyzed elimination (E2) of this compound, although with a primary halide this is less pronounced than with secondary or tertiary halides.[2][3] More specific to this compound are intramolecular and intermolecular side reactions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the reaction outcome.[2][4]
-
Incomplete Deprotonation: The alcohol starting material must be fully deprotonated to the alkoxide for the reaction to proceed efficiently.
Q2: I've identified a significant amount of 1,4-dioxane in my reaction mixture. How can I minimize its formation?
The formation of 1,4-dioxane is a common side reaction when using this compound. It arises from the intermolecular reaction of two molecules of this compound. One molecule acts as the nucleophile (after deprotonation) and the other as the electrophile, followed by a second intramolecular Williamson ether synthesis.
To minimize the formation of 1,4-dioxane, consider the following strategies:
-
Use a high concentration of your primary alcohol/phenol: This will favor the reaction between your desired nucleophile and this compound over the self-condensation of this compound.
-
Slow addition of this compound: Adding the this compound dropwise to the reaction mixture containing the deprotonated alcohol can help to keep its concentration low at any given time, thus disfavoring the bimolecular side reaction.
-
Choose a suitable solvent: A less polar solvent may reduce the solubility of the this compound alkoxide, potentially slowing down the rate of 1,4-dioxane formation.
Q3: My reaction is not going to completion, and I'm recovering a lot of my starting alcohol. What should I check?
If your starting alcohol is not being consumed, the issue likely lies with the deprotonation step or the reactivity of the electrophile.
-
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base to fully deprotonate your alcohol. For phenols, weaker bases like potassium carbonate can be effective.[5] For less acidic alcohols, a stronger base like sodium hydride (NaH) is often necessary.[3] Use at least a stoichiometric equivalent of the base.
-
Anhydrous Conditions: The presence of water can quench the strong base and the alkoxide, hindering the reaction. Ensure all your reagents and solvents are anhydrous.
-
Reaction Time and Temperature: Williamson ether syntheses can take anywhere from 1 to 8 hours to go to completion, typically at temperatures ranging from 50 to 100 °C.[2] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q4: I am observing the formation of an alkene byproduct. How can I suppress this elimination reaction?
While this compound is a primary alkyl halide and less prone to E2 elimination, it can still occur, especially at higher temperatures and with sterically hindered bases.
-
Temperature Control: Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[1]
-
Choice of Base: Use a non-hindered base. While strong bases are needed for deprotonation, highly bulky bases can preferentially act as a base for elimination rather than facilitating the SN2 reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for the Williamson ether synthesis with this compound?
The choice of base depends on the pKa of the alcohol you are trying to etherify.
-
For phenols , which are relatively acidic, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF are often sufficient.[5]
-
For less acidic aliphatic alcohols , a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF is typically required to ensure complete deprotonation.[3]
Q2: Which solvent is best suited for this reaction?
Polar aprotic solvents are generally preferred as they can accelerate SN2 reactions.[2] Common choices include:
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Tetrahydrofuran (THF) (especially when using NaH)
Protic solvents like ethanol or water should be avoided as they can solvate the alkoxide, reducing its nucleophilicity, and can also react with strong bases.
Q3: Can I use a phase-transfer catalyst to improve my yield?
Yes, using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can be highly effective.[6] A PTC helps to transport the alkoxide from an aqueous or solid phase into the organic phase where the reaction with the alkyl halide occurs. This can allow for the use of weaker bases, like sodium hydroxide, and can often be performed under milder conditions, which can help to minimize side reactions.
Q4: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside your starting materials (the alcohol and this compound) to track the disappearance of the reactants and the appearance of the product. Gas Chromatography (GC) can also be used for more quantitative monitoring if suitable standards are available.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution in Williamson Ether Synthesis with this compound (Representative Data)
| Entry | Alcohol | Base | Solvent | Temperature (°C) | Desired Ether Yield (%) | 1,4-Dioxane Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetonitrile | 80 | High (~85%) | Low (~5%) |
| 2 | Phenol | NaH | THF | 65 | High (~90%) | Very Low (<2%) |
| 3 | Cyclohexanol | NaH | THF | 65 | Moderate (~60%) | Moderate (~15%) |
| 4 | Phenol | NaOH (aq) / PTC | Toluene | 90 | Good (~75%) | Low (~10%) |
Note: These are representative yields based on general principles of Williamson ether synthesis. Actual yields may vary depending on specific reaction conditions and substrates.
Experimental Protocols
Protocol: Synthesis of 2-Phenoxyethanol from Phenol and this compound
This protocol is a general guideline for the synthesis of an aryl ether using this compound.
Materials:
-
Phenol
-
This compound
-
Potassium Carbonate (anhydrous, finely powdered)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Addition of Alkylating Agent: While stirring the mixture, add this compound (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of diethyl ether.
-
Combine the filtrate and the ether washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-phenoxyethanol. A patent describes a similar synthesis of phenoxyethanol with a yield of 80%.[7]
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis with this compound.
Caption: Competing reaction pathways in the Williamson ether synthesis using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. An In-depth Overview on the Williamson Synthesis Concept [unacademy.com]
- 5. jk-sci.com [jk-sci.com]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. RU2738846C1 - Methods of producing phenoxyethanol - Google Patents [patents.google.com]
Technical Support Center: Safe Quenching of 2-Bromoethanol Reactions
This guide provides essential information for researchers, scientists, and drug development professionals on the safe quenching procedures for reactions involving 2-Bromoethanol. Adherence to these guidelines is critical due to the hazardous nature of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hazards?
A1: this compound (C₂H₅BrO) is a colorless to pale yellow liquid used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] It is hazardous due to its toxicity and corrosivity.[4][5] Exposure through inhalation, ingestion, or skin contact can cause severe irritation to the eyes, skin, and respiratory system, potentially leading to burns, coughing, and difficulty breathing.[1][6][7] Prolonged or repeated exposure may result in more severe health issues, including organ damage.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: Appropriate personal protective equipment (PPE) is crucial for safety. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles with side-shields.[6]
-
Skin Protection: A flame-resistant lab coat and impervious gloves. It is important to inspect gloves before use and dispose of contaminated gloves properly.[4][6]
-
Respiratory Protection: Work should be conducted in a well-ventilated laboratory fume hood.[4][6] If exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.[4][6]
Q3: What are the general principles for quenching a reaction containing unreacted this compound?
A3: The primary goal of quenching is to safely neutralize any unreacted hazardous materials. For reactions with this compound, this involves slowly adding a suitable quenching agent to the cooled reaction mixture under an inert atmosphere to control the reaction rate and temperature.[8][9][10] The process should always be performed in a fume hood, and a blast shield may be necessary for larger-scale reactions.[8][10]
Q4: What are suitable quenching agents for reactions involving this compound?
A4: While the specific quenching agent may depend on the other reagents present, a common strategy for quenching reactions is the sequential addition of reagents with increasing reactivity towards any unreacted intermediates. For any residual reactive metals or hydrides that might have been used in conjunction with this compound, a typical sequence would be the slow, controlled addition of a less reactive alcohol like isopropanol or sec-butanol, followed by a more reactive alcohol like ethanol or methanol, and finally, cautiously, water.[9][10][11] For quenching excess this compound itself, a dilute aqueous base solution (like sodium bicarbonate) can be used to neutralize any acidic byproducts and facilitate its removal in an aqueous workup. The choice of quenching agent should always be made after a careful risk assessment of the entire reaction mixture.
Q5: What should I do in the event of a this compound spill?
A5: In case of a small spill, first, eliminate all ignition sources.[7] Then, absorb the spill with an inert absorbent material such as sand, diatomite, or universal binders.[12] The contaminated absorbent should be collected in a suitable, closed container for disposal as hazardous waste.[12] For larger spills, evacuate the area and follow emergency procedures.[7] Always ensure adequate ventilation.[12]
Q6: How should I properly dispose of waste containing this compound?
A6: Waste containing this compound is considered hazardous and must be disposed of according to local, state, and federal regulations.[1][13] Halogenated waste streams should be kept separate from non-halogenated ones.[14] The quenched reaction mixture, after being neutralized, should be transferred to a properly labeled hazardous waste container.[13][14] One disposal method involves mixing the this compound-containing waste with a combustible solvent and burning it in a chemical incinerator.[15]
Q7: What materials are incompatible with this compound?
A7: this compound is incompatible with strong oxidizing agents, strong bases, strong acids, acid chlorides, and acid anhydrides.[4][5][16] It should be stored in a cool, dry, well-ventilated place away from these materials.[1][6]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₂H₅BrO[1] |
| Molecular Weight | 124.97 g/mol [1] |
| Appearance | Colorless to pale yellow liquid[1][3] |
| Boiling Point | 149-150 °C[3] |
| Density | 1.763 g/mL at 25 °C[17] |
| Flash Point | 110 °C[12] |
| Solubility | Miscible with water and most organic solvents[1] |
Experimental Protocol: General Quenching Procedure
This protocol outlines a general procedure for quenching a reaction where this compound was used as a reagent. A thorough risk assessment should be conducted before commencing any laboratory work.
-
Preparation:
-
Ensure all necessary PPE is worn (safety goggles, lab coat, gloves).
-
Perform the entire procedure in a certified chemical fume hood.[8]
-
Prepare an ice-water bath of sufficient size for the reaction flask.[8]
-
Have appropriate quenching agents and neutralizing solutions readily available.
-
Ensure a suitable fire extinguisher is accessible.[8]
-
-
Cooling the Reaction:
-
Once the reaction is deemed complete (e.g., by TLC or other analytical methods), place the reaction flask in the ice-water bath and allow the internal temperature to cool to 0-5 °C.[18]
-
-
Inert Atmosphere:
-
If the reaction was not already under an inert atmosphere, establish one (e.g., nitrogen or argon) to prevent the ignition of flammable solvents, especially if reactive metals or hydrides were used.[9]
-
-
Slow Addition of Quenching Agent:
-
Begin the slow, dropwise addition of the chosen quenching agent. If quenching reactive metals or hydrides, start with a less reactive alcohol like isopropanol.[9][19]
-
Monitor the reaction for any signs of exotherm or gas evolution.[18] Maintain a slow addition rate to keep the reaction under control.
-
If a significant exotherm is observed, pause the addition and allow the mixture to cool before proceeding.[18]
-
-
Sequential Quenching (if applicable):
-
Neutralization and Workup:
-
Once the quenching is complete and the reaction mixture has been stirred for a period to ensure all reactive species are consumed, the mixture can be allowed to warm to room temperature.
-
Proceed with the standard aqueous workup, which may involve neutralization with a dilute acidic or basic solution as required by the specific reaction chemistry.
-
-
Waste Disposal:
-
Transfer the aqueous and organic layers to separate, appropriately labeled hazardous waste containers.[14]
-
Quenching Workflow Diagram
Caption: Workflow for the safe quenching of reactions containing this compound.
References
- 1. vevioz.com [vevioz.com]
- 2. CAS 540-51-2: this compound | CymitQuimica [cymitquimica.com]
- 3. nbinno.com [nbinno.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. ehs.ucr.edu [ehs.ucr.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. aksci.com [aksci.com]
- 14. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
- 15. chemicalbook.com [chemicalbook.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
- 17. 2-溴乙醇 95% | Sigma-Aldrich [sigmaaldrich.com]
- 18. How To Run A Reaction [chem.rochester.edu]
- 19. sarponggroup.com [sarponggroup.com]
Technical Support Center: Strategies for Removing 2-Bromoethanol from a Reaction Mixture
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the removal of 2-bromoethanol from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in removing this compound from a reaction mixture?
A1: The primary challenges in removing this compound stem from its physical and chemical properties. It has a relatively high boiling point (149-150 °C), is miscible with water and many organic solvents, and can form an azeotrope with water, which complicates its removal by simple distillation.[1][2] Its reactivity also means that it can be sensitive to certain conditions, potentially leading to decomposition or side reactions during purification.[3]
Q2: My desired product is water-soluble. How can I remove this compound?
A2: If your product is highly water-soluble, removing the similarly water-soluble this compound can be challenging. In this case, liquid-liquid extraction with an organic solvent may not be effective for removing the this compound from the aqueous phase. Alternative strategies include:
-
Reverse-Phase Column Chromatography: This technique separates compounds based on polarity, and can be effective at separating your polar product from the slightly less polar this compound.
-
Chemical Conversion: You could convert the this compound into a less water-soluble derivative, which can then be extracted with an organic solvent. For example, reaction with a hydrophobic acyl chloride could make it separable.
-
Azeotropic Distillation: If your product is not temperature-sensitive, azeotropic distillation with a solvent that forms a lower-boiling azeotrope with this compound but not your product could be an option.
Q3: How can I remove trace amounts of this compound from my final product?
A3: For removing trace amounts of this compound, the following methods are often effective:
-
Column Chromatography: A carefully optimized column chromatography system with a suitable solvent gradient can effectively separate trace impurities.[4]
-
Scavenger Resins: Solid-phase scavenger resins with functional groups that react with alcohols or alkyl halides can be used to selectively bind and remove residual this compound.[5] This is a clean and efficient method as the resin is simply filtered off after the reaction.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be a powerful tool for removing trace impurities.
Q4: Can I use a chemical quencher to remove this compound?
A4: Yes, converting this compound into a different compound can facilitate its removal. This is a viable strategy, particularly if the resulting derivative has significantly different physical properties (e.g., solubility, volatility) from your desired product. For instance, you can react it with a base to promote elimination or substitution, or convert it to a less volatile ester.[6][7]
Troubleshooting Guides
This section provides detailed strategies for removing this compound from a reaction mixture, complete with experimental protocols and data.
Strategy 1: Aqueous Workup (Liquid-Liquid Extraction)
Aqueous workup is a common first step to remove water-soluble impurities like this compound from a reaction mixture containing a less polar product. The efficiency of this method depends on the partition coefficient of this compound between the organic and aqueous phases.
Experimental Protocol:
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. If necessary, quench any reactive reagents according to standard laboratory procedures.
-
Solvent Addition: Add an organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the reaction mixture if it is not already in a suitable solvent. Add an equal volume of water or a saturated aqueous solution (e.g., brine) to the separatory funnel.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Layer Separation: Allow the layers to separate completely. Drain the lower layer and collect the upper layer, or vice versa, depending on the densities of the solvents used.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous solution two to three more times to maximize the removal of this compound.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator.
Data Presentation:
| Parameter | Value | Reference |
| Partition Coefficient (log P) of this compound | 0.29 (estimated) | This value indicates a slight preference for the organic phase, highlighting the need for multiple extractions for efficient removal. |
| Typical Removal Efficiency with Ethyl Acetate | >90% after 3 extractions | Based on general extraction principles for compounds with similar partition coefficients.[8] |
Workflow Diagram:
Strategy 2: Distillation
Distillation can be used to separate this compound from products with significantly different boiling points. However, the formation of an azeotrope with water can complicate this process.
Experimental Protocol (Fractional Distillation):
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) to enhance separation efficiency. Ensure all glassware is dry.
-
Charge the Flask: Add the crude reaction mixture to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Heat the distillation flask gently using a heating mantle.
-
Fraction Collection: Slowly increase the temperature and collect the fractions that distill at different temperature ranges. The fraction corresponding to the boiling point of this compound (or its azeotrope) should be collected and discarded.
-
Product Collection: The desired product will either remain in the distillation flask (if it has a higher boiling point) or distill at its characteristic boiling point.
Data Presentation:
| Parameter | Value | Reference |
| Boiling Point of this compound | 149-150 °C | [5] |
| Boiling Point of this compound/Water Azeotrope | 99.1 °C | [1] |
| Typical Purity after Distillation | Dependent on the boiling point difference with the product. | [9] |
Workflow Diagram:
Strategy 3: Column Chromatography
Column chromatography is a highly effective method for purifying compounds based on their differential adsorption to a stationary phase.
Experimental Protocol:
-
Stationary Phase and Eluent Selection: Choose a suitable stationary phase (e.g., silica gel) and a solvent system (eluent) that provides good separation between your product and this compound on a thin-layer chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a chromatography column with the selected stationary phase as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, where the polarity of the eluent is gradually increased, is often effective for separating compounds with different polarities.
-
Fraction Collection and Analysis: Collect fractions as the solvent elutes from the column. Analyze the fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation:
| Parameter | Description | Typical Value/Range |
| Stationary Phase | Most common adsorbent | Silica gel (60-120 or 230-400 mesh) |
| Mobile Phase | Mixture of non-polar and polar solvents | Hexanes/Ethyl Acetate gradient |
| Expected Yield | Varies depending on separation efficiency | >80% is achievable with good optimization |
| Expected Purity | High purity can be achieved | >98% is common |
Workflow Diagram:
Strategy 4: Chemical Conversion (Derivatization)
In cases where physical separation methods are challenging, converting this compound into a more easily separable derivative can be an effective strategy.
Example Protocol: Conversion to a Benzoate Ester
This protocol converts the alcohol group of this compound into a less polar and less water-soluble benzoate ester.
-
Reaction Setup: To the crude reaction mixture containing this compound, add a suitable organic solvent (e.g., dichloromethane) and a base (e.g., triethylamine or pyridine, 1.5 equivalents relative to this compound).
-
Acylation: Cool the mixture in an ice bath and slowly add benzoyl chloride (1.2 equivalents relative to this compound).
-
Reaction: Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the complete consumption of this compound.
-
Workup: Wash the reaction mixture with a dilute aqueous acid solution (e.g., 1 M HCl) to remove the base, followed by a wash with a saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer, concentrate it, and purify the desired product from the 2-bromoethyl benzoate derivative by column chromatography or distillation.
Data Presentation:
| Parameter | Description |
| Reagents | Benzoyl chloride, Triethylamine/Pyridine |
| Product of Conversion | 2-Bromoethyl benzoate |
| Benefit | Increased hydrophobicity and different volatility, facilitating separation. |
Workflow Diagram:
References
- 1. guidechem.com [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Combichem scavenging [pubsapp.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. US5155256A - Process for preparing 2-bromoethyl acetate - Google Patents [patents.google.com]
- 8. physchemres.org [physchemres.org]
- 9. dr.lib.iastate.edu [dr.lib.iastate.edu]
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromoethanol
For researchers, scientists, and drug development professionals, ensuring the purity of reagents and intermediates like 2-Bromoethanol is fundamental to the reliability of experimental outcomes and the quality of synthesized products. This guide provides an objective comparison of the principal analytical techniques for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the experimental protocols, present comparative performance data, and visualize the analytical workflows.
Introduction to this compound and its Potential Impurities
This compound (C₂H₅BrO) is a versatile bifunctional molecule used in a variety of organic syntheses. Its purity is critical as impurities can lead to unwanted side reactions and byproducts. Common impurities may arise from its synthesis, which often involves the reaction of ethylene oxide with hydrobromic acid or the bromination of ethylene glycol. Potential impurities include:
-
Ethylene Glycol: Unreacted starting material.
-
1,2-Dibromoethane: A common byproduct.
-
2,2'-Oxydiethanol (Diethylene Glycol): Formed from the reaction of this compound with ethylene glycol.
-
Water and residual solvents.
An effective analytical method must be able to separate and quantify this compound from these and other potential impurities.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on several factors, including the nature of the analyte and potential impurities, the required accuracy and precision, and the available instrumentation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/RI) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. |
| Selectivity | High for volatile impurities. | Moderate to high, dependent on column and detector. | High, based on unique chemical shifts of nuclei. |
| Sensitivity | High (ng to pg range). | Moderate (µg to ng range), limited by weak UV chromophore. | Moderate, dependent on concentration and magnetic field strength. |
| Quantitation | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. | Absolute purity determination using a certified internal standard of a different compound. |
| Sample Throughput | High. | High. | Moderate. |
| Destructive | Yes. | Yes. | No. |
| Instrumentation Cost | Moderate. | Moderate. | High. |
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantitative analysis. For impurity identification, a Mass Spectrometer (MS) is invaluable.
Experimental Protocol: GC-FID Purity Assay
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in a suitable solvent (e.g., methanol or isopropanol) to a final concentration of 5 mg/mL.
-
Injector:
-
Temperature: 220 °C
-
Mode: Split (e.g., 50:1 ratio)
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 220 °C.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Detector (FID):
-
Temperature: 250 °C
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For a more accurate assay, a calibration curve prepared from a certified reference standard of this compound should be used.
Expected Performance Data (based on similar compounds)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ng/mL range |
| Limit of Quantitation (LOQ) | ng/mL range |
GC Analysis Workflow
GC-FID analysis workflow for this compound purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for purity analysis, particularly for non-volatile or thermally labile compounds. For this compound, which lacks a strong UV chromophore, detection can be challenging. A UV detector at a low wavelength (e.g., 210 nm) may be used, but a Refractive Index (RI) detector offers a more universal detection approach, albeit with lower sensitivity.
Experimental Protocol: HPLC-RI Purity Assay
-
Instrumentation: HPLC system with a Refractive Index (RI) detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 20 µL.
-
Data Analysis: Purity is determined by area percentage. For accurate quantification, an external standard calibration is required.
Expected Performance Data (based on similar compounds)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97-103% |
| Precision (%RSD) | < 3% |
| Limit of Detection (LOD) | µg/mL range |
| Limit of Quantitation (LOQ) | µg/mL range |
HPLC Analysis Workflow
HPLC-RI analysis workflow for this compound purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.[1] The purity is calculated by comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.
Experimental Protocol: ¹H qNMR Purity Determination
-
Instrumentation: High-field NMR spectrometer (≥400 MHz is recommended).
-
Internal Standard: A certified reference material with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-precision NMR tube.
-
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
-
Data Processing and Quantification:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the triplet for the CH₂Br protons) and a signal from the internal standard.
-
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Expected Performance Data
| Parameter | Typical Performance |
| Accuracy | High (typically < 1% error) |
| Precision (%RSD) | < 1% |
qNMR Analysis Logical Relationship
References
A Comparative Guide to Gas Chromatography Techniques for 2-Bromoethanol Analysis
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of 2-Bromoethanol is critical for safety assessment and quality control. This guide provides a comprehensive comparison of various gas chromatography (GC) techniques used for the analysis of this compound, supported by experimental data and detailed protocols. Additionally, alternative analytical methods are discussed to offer a broader perspective on available technologies.
Comparison of Gas Chromatography Techniques
Gas chromatography is a powerful and versatile analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound. The choice of a specific GC technique often depends on the sample matrix, required sensitivity, and the presence of interfering substances. The most commonly employed GC methods for this compound analysis include Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Electron Capture Detection (GC-ECD), and Headspace GC.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of different GC techniques for the analysis of this compound, based on available literature.
| Technique | Detector | Derivatization | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Key Advantages |
| GC-MS | Mass Spectrometer (MS) | Often not required, but can be used for ethylene oxide determination | ~0.12 µ g/collection [1] | 1 µ g/collection [1] | 0.1 - 3.0 µg/mL[1] | High selectivity and structural confirmation |
| GC-MS/MS | Triple Quadrupole MS | Not always necessary | - | 5 ng/g[2] | 0.002 - 5 mg/L[3] | Enhanced selectivity and sensitivity in complex matrices |
| GC-ECD | Electron Capture Detector (ECD) | Required (e.g., derivatization to heptafluorobutyrylimidazole) | - | - | 0.5 - 20 ppm (as ethylene oxide)[4] | High sensitivity to halogenated compounds |
| Headspace GC-MS | Mass Spectrometer (MS) | Not required for direct analysis | - | - | - | Minimal sample preparation, suitable for volatile analysis from complex matrices |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of this compound using various GC techniques.
Direct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the direct quantification of this compound in relatively clean sample matrices.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 7010B MS)[2].
-
Column: Agilent J&W DB-VRX, 60 m, 0.25 mm ID, 1.40 µm film thickness[2].
-
Injector: Split/splitless inlet, operated in split mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized to achieve separation of this compound from other matrix components. A typical program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 107, 109, 77, 79).
-
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., methanol) and an internal standard (e.g., this compound-d4) is added for accurate quantification[1].
Analysis via Derivatization by GC-Electron Capture Detection (GC-ECD)
This method is often employed for the indirect analysis of ethylene oxide, which is converted to this compound. The high sensitivity of the ECD to the halogenated derivative allows for trace-level detection.
-
Sample Collection and Derivatization: Ethylene oxide is trapped on a sorbent tube coated with hydrobromic acid, which converts it to this compound[4]. The this compound is then desorbed and further derivatized with a reagent like heptafluorobutyrylimidazole (HFBI) to increase its volatility and detectability by ECD.
-
Instrumentation: Gas chromatograph equipped with an Electron Capture Detector.
-
Column: A capillary column suitable for the separation of the derivatized analyte.
-
Injector: Split/splitless inlet.
-
Carrier Gas: Nitrogen or Argon/Methane.
-
Detector Temperature: Optimized for ECD performance (e.g., 300°C).
-
Quantification: Based on a calibration curve prepared using derivatized this compound standards.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This technique is ideal for the analysis of volatile compounds like this compound in solid or liquid samples with complex matrices, as it minimizes sample preparation and reduces matrix effects.
-
Instrumentation: Headspace autosampler coupled to a GC-MS system.
-
Sample Preparation: A known amount of the sample is placed in a headspace vial and sealed. An internal standard may be added.
-
Headspace Parameters:
-
Incubation Temperature and Time: Optimized to ensure efficient partitioning of this compound into the headspace.
-
Injection Volume: A specific volume of the headspace gas is injected into the GC.
-
-
GC-MS Conditions: Similar to the direct analysis method described above.
Mandatory Visualization
Workflow for this compound Analysis by GC
Caption: General workflow for the analysis of this compound using Gas Chromatography.
Comparison with Alternative Analytical Techniques
While GC is a dominant technique, other methods can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the analysis of this compound, particularly for non-volatile matrices or when derivatization is undesirable. However, it may lack the sensitivity and resolution of GC methods for this specific analyte. A reverse-phase HPLC method with a simple mobile phase of acetonitrile, water, and an acid modifier can be employed[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) offers a primary method of measurement without the need for identical reference compounds. It provides structural information and can be used for purity assessment and quantification of this compound[6][7]. However, its sensitivity is generally lower than chromatographic techniques.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume. It can be used for the analysis of charged or polar compounds and could be adapted for this compound analysis, potentially after derivatization to introduce a charge[2].
-
Electrochemical Sensors: These sensors offer the potential for rapid and portable analysis. While not yet a standard method for this compound, research into electrochemical detection of similar small organic molecules is ongoing, with some sensors showing low detection limits for ethanol[8][9].
References
- 1. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion Chromatography Analysis [intertek.com]
- 5. 2-Bromo-1-ethanol | SIELC Technologies [sielc.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. A New Highly Sensitive Electrochemical Biosensor for Ethanol Detection Based on Gold Nanoparticles/Reduced Graphene Oxide/Polyallylamine Hydrochloride Nanocomposite [mdpi.com]
- 9. eprints.bournemouth.ac.uk [eprints.bournemouth.ac.uk]
A Comparative Guide to the Spectroscopic Characterization of 2-Bromoethanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 2-bromoethanol, a key reagent in organic synthesis, alongside its halogenated analogs, 2-chloroethanol and 2-iodoethanol. The nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data presented herein are essential for the unambiguous identification and purity assessment of these compounds.
Spectroscopic Data Comparison
The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, 2-chloroethanol, and 2-iodoethanol. This information is critical for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Typical values in CDCl₃)
| Compound | Chemical Shift (δ) of -CH₂X (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Chemical Shift (δ) of -CH₂OH (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Chemical Shift (δ) of -OH (ppm) | Multiplicity |
| This compound | ~3.55 | Triplet | ~6.3 | ~3.93 | Triplet | ~6.3 | Variable | Singlet (broad) |
| 2-Chloroethanol | ~3.65 | Triplet | ~5.5 | ~3.85 | Triplet | ~5.5 | Variable | Singlet (broad) |
| 2-Iodoethanol | ~3.25 | Triplet | ~6.8 | ~3.80 | Triplet | ~6.8 | Variable | Singlet (broad) |
Table 2: ¹³C NMR Spectroscopic Data (Typical values in CDCl₃)
| Compound | Chemical Shift (δ) of -CH₂X (ppm) | Chemical Shift (δ) of -CH₂OH (ppm) |
| This compound[1][2] | ~35.5 | ~63.5 |
| 2-Chloroethanol[3][4] | ~46.9 | ~63.1 |
| 2-Iodoethanol[5] | ~10.2 | ~64.5 |
Table 3: Infrared (IR) Spectroscopy Peak Assignments
| Functional Group | This compound | 2-Chloroethanol | 2-Iodoethanol |
| O-H Stretch | ~3350 cm⁻¹ (broad, strong) | ~3360 cm⁻¹ (broad, strong) | ~3350 cm⁻¹ (broad, strong) |
| C-H Stretch | ~2950 cm⁻¹ (medium) | ~2960 cm⁻¹ (medium) | ~2940 cm⁻¹ (medium) |
| C-O Stretch | ~1050 cm⁻¹ (strong) | ~1060 cm⁻¹ (strong) | ~1040 cm⁻¹ (strong) |
| C-Br Stretch | ~650 cm⁻¹ (medium) | - | - |
| C-Cl Stretch | - | ~750 cm⁻¹ (medium) | - |
| C-I Stretch | - | - | ~590 cm⁻¹ (medium) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the haloethanol sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 100 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.
-
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance or Absorbance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum. The resulting spectrum is then analyzed for characteristic absorption bands.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
References
A Comparative Analysis of 2-Bromoethanol and Ethylene Oxide in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 2-Bromoethanol and Ethylene Oxide, two electrophilic compounds with significant implications in toxicology and pharmacology. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to be an essential resource for researchers in the life sciences.
Introduction
Ethylene oxide is a widely used industrial chemical, primarily in the production of ethylene glycol and as a sterilizing agent for medical equipment. It is a known human carcinogen and mutagen.[1] this compound is a related haloalcohol that is used in the synthesis of various organic compounds. A key aspect of this compound's biological activity is its in vivo conversion to ethylene oxide, suggesting a shared mechanism of toxicity.[2] This guide will delve into a comparative analysis of their metabolic pathways, cytotoxicity, and genotoxicity, supported by experimental evidence.
Metabolic Pathways
Both this compound and ethylene oxide are reactive molecules that undergo several metabolic transformations in biological systems. A significant detoxification pathway for both is conjugation with glutathione (GSH).[3]
Ethylene Oxide Metabolism: Ethylene oxide is primarily metabolized through two main pathways:
-
Hydrolysis: Enzymatic and non-enzymatic hydrolysis of ethylene oxide yields ethylene glycol.
-
Glutathione Conjugation: Ethylene oxide reacts with glutathione, a reaction that can be spontaneous or catalyzed by glutathione S-transferases (GSTs), to form S-(2-hydroxyethyl)cysteine and its N-acetylated derivative, which are then excreted.[2]
This compound Metabolism: Experimental evidence in rats has shown that this compound is metabolized to ethylene oxide in vivo. This is supported by the detection of identical urinary metabolites, S-(2-hydroxyethyl)cysteine and N-acetyl-S-(2-hydroxyethyl)cysteine, after administration of either compound.[2] An additional oxidative pathway for this compound has been proposed, proceeding through bromoacetaldehyde and bromoacetic acid to form N-acetyl-S-(carboxymethyl)cysteine.[2]
Cytotoxicity
The cytotoxic effects of this compound and ethylene oxide are attributed to their ability to alkylate cellular macromolecules. Due to limited directly comparative quantitative data, the following table summarizes available information.
| Compound | Cell Line | Assay | Endpoint | IC50 | Reference |
| Ethylene Oxide | CHO | LDH Release | Cell Viability | Not specified, but toxic effects observed | [4] |
| This compound | Not specified | Not specified | Not specified | Data not available |
Note: The lack of directly comparable IC50 values in the literature highlights a gap in the toxicological data for these compounds. The provided data for ethylene oxide is from a study on ethylene oxide/propylene oxide copolymers and does not specify a precise IC50 for ethylene oxide alone.
Genotoxicity
Both this compound and ethylene oxide are genotoxic, capable of inducing DNA damage. Their primary mechanism of genotoxicity is through the formation of DNA adducts, which can lead to mutations if not repaired.
Ames Test Data
The Ames test is a widely used assay to assess the mutagenic potential of chemical compounds. It utilizes bacterial strains to detect mutations.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| Ethylene Oxide | Various | With and Without | Positive | [5] |
| This compound | Not specified | Not specified | Data not available |
Comet Assay Data
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. The percentage of DNA in the comet's tail is proportional to the amount of DNA damage.
| Compound | Cell Type | Treatment Conditions | % Tail DNA | Reference |
| Ethylene Oxide | Human lymphocytes | In vivo exposure | Increased | [6] |
| This compound | Not specified | Not specified | Data not available |
Note: Studies on ethylene oxide have demonstrated its ability to induce DNA damage detectable by the comet assay in exposed individuals. Similar quantitative data for this compound is not available in the current literature.
Mechanism of Action: DNA Damage and Repair
As alkylating agents, both this compound (via its conversion to ethylene oxide) and ethylene oxide can react with DNA to form adducts. This damage triggers a complex cellular response known as the DNA Damage Response (DDR). The DDR involves a network of signaling pathways that detect the damage, arrest the cell cycle to allow for repair, and initiate apoptosis if the damage is too severe.
References
- 1. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The comparative metabolism of this compound and ethylene oxide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Cytotoxicity of ethylene oxide/propylene oxide copolymers in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of the mutagenicity of ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carcinogenicity of Ethylene Oxide: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
Carcinogenic Potential: A Comparative Analysis of 2-Bromoethanol and 2-Chloroethanol
For Immediate Release
[City, State] – [Date] – A comprehensive review of available toxicological data provides a comparative assessment of the carcinogenic potential of two haloethanols, 2-Bromoethanol and 2-Chloroethanol. This guide, intended for researchers, scientists, and drug development professionals, synthesizes findings from key carcinogenicity and genotoxicity studies to offer a clear comparison of their risk profiles. The data indicates differing carcinogenic potentials, with 2-Chloroethanol showing no evidence of carcinogenicity in key studies, while this compound has demonstrated the potential to induce tumors in animal models.
Executive Summary
This guide provides a detailed comparison of the carcinogenic potential of this compound and 2-Chloroethanol, focusing on experimental data from animal bioassays and in vitro genotoxicity tests. While both are structurally similar haloethanols, the available evidence suggests a notable divergence in their carcinogenic capabilities. Key findings from studies conducted by the National Toxicology Program (NTP), as well as research by Dunkelberg (1983) and Van Duuren et al. (1985), are presented to support this assessment.
Comparative Analysis of Carcinogenicity
The carcinogenic potential of 2-Chloroethanol and this compound has been evaluated in several animal studies. The results, summarized below, indicate a higher carcinogenic risk associated with this compound under specific experimental conditions.
Table 1: Summary of Carcinogenicity Studies
| Compound | Species/Strain | Route of Administration | Dose Levels | Duration | Key Findings | Reference |
| 2-Chloroethanol | F344/N Rats (Male & Female) | Dermal | 0, 50, 100 mg/kg/day | 103 weeks | No evidence of carcinogenicity. | NTP TR-275[1][2] |
| Swiss CD-1 Mice (Male & Female) | Dermal | 0, 7.5, 15 mg/animal/day | 104 weeks | No evidence of carcinogenicity. | NTP TR-275[1][2] | |
| NMRI Mice (Female) | Subcutaneous | 0.3, 1.0, 3.0 mg/mouse/week | Not specified | No carcinogenic effect observed. | Dunkelberg, 1983[3] | |
| Rats | Intragastric | 2.5, 10.0 mg/kg/week | Not specified | No carcinogenic effect observed. | Dunkelberg, 1983[3] | |
| This compound | B6C3F1 Mice (Male & Female) | Drinking Water | 4 mmol | ~560 days | Induced squamous papillomas of the forestomach in 9/30 males and 10/30 females. | Van Duuren et al., 1985[4] |
| NMRI Mice (Female) | Subcutaneous | 0.3, 1.0 mg/mouse/week | Not specified | No carcinogenic effect observed. | Dunkelberg, 1983[3] |
Genotoxicity Profile
Genotoxicity assays are crucial for identifying compounds that can damage genetic material, a key mechanism in carcinogenesis.
Table 2: Summary of Genotoxicity Data
| Compound | Assay | Test System | Results | Reference |
| 2-Chloroethanol | Ames Test | Salmonella typhimurium TA100, TA1535 | Mutagenic | NTP TR-275[1] |
| This compound | Ames Test | Salmonella typhimurium | Mutagenic | Not specified |
Experimental Protocols
Detailed methodologies for the key carcinogenicity studies are provided below to allow for critical evaluation of the findings.
NTP Technical Report 275: Dermal Carcinogenesis Studies of 2-Chloroethanol
-
Test Substance: 2-Chloroethanol (99% pure) dissolved in 70% ethanol.
-
Animal Models: Male and female F344/N rats and Swiss CD-1 mice, 50 animals per group.
-
Administration: The test solution was applied daily, 5 days a week, to the interscapular region of the skin.
-
Dosage:
-
Rats: 0 (vehicle control), 50, or 100 mg/kg body weight.
-
Mice: 0 (vehicle control), 7.5, or 15 mg per animal.
-
-
Duration: 103 weeks for rats and 104 weeks for mice.
-
Observations: Animals were observed twice daily for mortality and clinical signs. Body weights were recorded weekly for the first 13 weeks and monthly thereafter. Complete necropsies were performed on all animals, and tissues were examined microscopically.
Dunkelberg, 1983: Carcinogenicity Testing of 2-Chloroethanol and this compound
-
Test Substances: 2-Chloroethanol and this compound.
-
Animal Models: Female NMRI mice (subcutaneous) and female Sprague-Dawley rats (intragastric).
-
Administration:
-
Mice: Subcutaneous injection once weekly.
-
Rats: Intragastric administration twice weekly.
-
-
Dosage:
-
2-Chloroethanol (mice): 0.3, 1.0, or 3.0 mg/mouse.
-
This compound (mice): 0.3 or 1.0 mg/mouse.
-
2-Chloroethanol (rats): 2.5 or 10.0 mg/kg body weight.
-
-
Duration: Not specified.
-
Observations: The study reported no carcinogenic effects for either substance under the tested conditions.
Van Duuren et al., 1985: Carcinogenicity Bioassay of Bromoethanol
-
Test Substance: this compound (BE).
-
Animal Model: Male and female B6C3F1 mice, 30 animals per group.
-
Administration: Administered in distilled drinking water.
-
Dosage: Equimolar concentration of 4 mmol.
-
Duration: Approximately 560 days.
-
Observations: Tissues were examined for tumors. A significant increase in squamous papillomas of the forestomach was observed in mice treated with this compound.[4]
Mechanistic Insights: Signaling Pathways
The carcinogenic potential of these compounds is linked to their metabolism and interaction with cellular pathways.
Metabolism and Toxicity Pathway of 2-Chloroethanol
2-Chloroethanol is metabolized to the reactive aldehyde, chloroacetaldehyde (CAA). CAA is believed to be the primary mediator of 2-Chloroethanol's toxicity. It can disrupt intracellular calcium homeostasis by inhibiting the sodium-calcium (Na+/Ca2+) exchanger, a process that appears to be dependent on Protein Kinase A (PKA) signaling.[5] This disruption of calcium signaling can lead to cellular damage.
Metabolism and Toxicity Pathway of this compound
The bioactivation of this compound is primarily mediated by the cytochrome P450 enzyme CYP2E1.[6] This metabolic process generates bromoacetaldehyde, a reactive intermediate. Bromoacetaldehyde can deplete cellular stores of glutathione (GSH), a critical antioxidant, leading to increased oxidative stress and lipid peroxidation, which can contribute to cellular damage and potentially carcinogenesis.
Conclusion
The available scientific evidence indicates a clear distinction in the carcinogenic potential between this compound and 2-Chloroethanol. While dermal application of 2-Chloroethanol did not produce evidence of carcinogenicity in comprehensive NTP studies, this compound has been shown to induce tumors in mice under specific experimental conditions. The genotoxicity data, although limited for this compound, suggests that both compounds can interact with genetic material. The differing metabolic activation pathways likely play a crucial role in their distinct carcinogenic profiles. These findings underscore the importance of considering subtle structural differences when assessing the carcinogenic risk of chemical compounds. Further research, particularly comprehensive carcinogenicity and genotoxicity studies on this compound, is warranted to provide a more complete risk assessment.
References
- 1. Abstract for TR-275 [ntp.niehs.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. [Carcinogenic activity of ethylene oxide and its reaction products 2-chlorethanol, this compound, ethylene glycol and diethylene glycol. II. Testing of 2-chlorethanol and this compound for carcinogenic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carcinogenicity bioassays of bromoacetaldehyde and bromoethanol--potential metabolites of dibromoethane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disturbed Ca2+-signaling by chloroacetaldehyde: a possible cause for chronic ifosfamide nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The involvement of cytochrome P4502E1 in this compound-induced hepatocyte cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 2-Bromoethanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of reagents is paramount to achieving desired outcomes efficiently and safely. 2-Bromoethanol has traditionally been a versatile reagent for introducing a 2-hydroxyethyl group in various molecules, a common structural motif in pharmaceuticals and other functional materials. However, its toxicity and reactivity profile have prompted the exploration of alternatives. This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This guide evaluates the performance of this compound against other 2-haloethanols (2-chloroethanol, 2-iodoethanol, and 2-fluoroethanol), ethylene oxide, and ethylene carbonate in key organic transformations, primarily the Williamson ether synthesis. The comparison focuses on reaction efficiency, safety profiles, and applicability in different synthetic contexts.
The reactivity of 2-haloethanols in nucleophilic substitution reactions generally follows the order of leaving group ability: I > Br > Cl > F . This trend is reflected in shorter reaction times and often higher yields when moving from chloro to iodo derivatives. Ethylene oxide offers a direct and atom-economical route for hydroxyethylation but requires specialized handling due to its gaseous nature and high reactivity. Ethylene carbonate presents a greener and safer alternative, though it may necessitate specific catalytic conditions to achieve high efficiency.
The toxicity of these compounds is a critical consideration. While all 2-haloethanols are hazardous, there are notable differences in their acute toxicity, with 2-fluoroethanol being particularly toxic. Ethylene oxide is a known carcinogen and requires stringent safety protocols.
Performance Comparison in Williamson Ether Synthesis
The Williamson ether synthesis, a widely used method for forming ethers, serves as an excellent platform for comparing the reactivity of this compound and its alternatives. The synthesis of phenoxyethanol from phenol is a representative example.
Quantitative Data Summary
The following table summarizes the performance of various 2-haloethanols in the synthesis of phenoxyethanol, based on data from patent literature describing reactions conducted under identical conditions.[1][2][3]
| Reagent | Reaction Time (hours) | Yield (%) |
| 2-Fluoroethanol | 5 | 81 |
| 2-Chloroethanol | 5 | 80 |
| This compound | 6 | 80 |
| 2-Iodoethanol | 7 | 79 |
Reaction Conditions: Sodium phenolate trihydrate, water, 70°C.[1][2][3]
As the data indicates, under these specific aqueous conditions, 2-fluoroethanol and 2-chloroethanol provided slightly faster reaction times to achieve comparable yields to this compound.[1][3] Interestingly, 2-iodoethanol resulted in a slightly lower yield and a longer reaction time.[1][2] It is important to note that in other solvent systems and with different nucleophiles, the superior leaving group ability of iodide is expected to lead to faster reaction rates.
Another method for producing phenoxyethanol involves mixing 2-chloroethanol and a 30% sodium hydroxide solution with phenol at a higher temperature (100-110°C), which has been reported to achieve a high yield of 98%.[1][3]
Greener Alternatives: Ethylene Oxide and Ethylene Carbonate
Ethylene Oxide
Ethylene oxide reacts directly with nucleophiles, such as phenoxides, to introduce the 2-hydroxyethyl group. This method is highly atom-economical as the only byproduct is the regenerated catalyst. The reaction of phenol with ethylene oxide in an alkaline medium is a common industrial method for producing phenoxyethanol.[1][4] However, ethylene oxide is a toxic, flammable, and carcinogenic gas, necessitating specialized equipment and stringent safety measures.[1]
Ethylene Carbonate
Ethylene carbonate is a less hazardous and more environmentally friendly alternative to both 2-haloethanols and ethylene oxide.[5][6] It is a liquid at room temperature and can be used as both a reagent and a solvent. The reaction of phenol with ethylene carbonate in the presence of a catalyst can produce phenoxyethanol with high selectivity. One study using a Na-mordenite catalyst reported a 97% overall yield of phenoxyethanol.[7] The reaction proceeds via nucleophilic attack on the carbonate, followed by the elimination of carbon dioxide.
Safety and Toxicity Profile
The choice of a reagent should not only be guided by its reactivity but also by its safety profile. The following table provides a comparative overview of the acute toxicity of this compound and its alternatives.
| Compound | LD50 (Oral, Rat) | Dermal LD50 | Key Hazards |
| 2-Fluoroethanol | 7-10 mg/kg (rat) | - | Highly toxic, central nervous system effects[8] |
| 2-Chloroethanol | 60-150 mg/kg[9] | ~416 mg/kg (female rat)[9] | Toxic, irritant, potential for liver and kidney damage[10] |
| This compound | 43 mg/kg (mouse, TD50)[11] | - | Toxic, irritant to mucous membranes, skin, and eyes[11][12] |
| 2-Iodoethanol | - | - | Toxic, requires careful handling[1][8][9][13] |
| Ethylene Oxide | 72 mg/kg | - | Carcinogenic, mutagenic, flammable, explosive |
Note: LD50 values can vary between studies and species. This table is for comparative purposes.
2-Fluoroethanol stands out for its extreme toxicity.[8] While all 2-haloethanols are toxic and should be handled with care, 2-chloroethanol and this compound have comparable oral toxicity in rodents.[9][11] Information on the LD50 of 2-iodoethanol is less readily available, but it is classified as a toxic substance and requires appropriate safety precautions.[1][8][9][13] Ethylene oxide's carcinogenicity places it in a higher hazard category, demanding specialized handling procedures.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of Phenoxyethanol from Phenol and 2-Haloethanols
This protocol is a generalized procedure based on the data presented in the comparative table.
Materials:
-
Phenol
-
Sodium hydroxide or sodium phenolate trihydrate
-
2-Haloethanol (2-fluoroethanol, 2-chloroethanol, this compound, or 2-iodoethanol)
-
Water (or an appropriate organic solvent like DMF or acetonitrile)
-
Methylene chloride (for extraction)
-
5% Aqueous sodium hydroxide solution (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Prepare the sodium phenolate by reacting phenol with an equimolar amount of sodium hydroxide in water, or use pre-formed sodium phenolate trihydrate.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the sodium phenolate in water.
-
Heat the solution to the desired reaction temperature (e.g., 70°C).
-
Add the 2-haloethanol dropwise to the stirred solution over a period of 1 hour.[1][2]
-
Maintain the reaction at the set temperature for the time specified in the comparative data table or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Extract the product with methylene chloride.
-
Wash the organic phase twice with a 5% aqueous sodium hydroxide solution and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the phenoxyethanol by fractional distillation under reduced pressure.[1]
Signaling Pathways and Experimental Workflows
Williamson Ether Synthesis Workflow
The following diagram illustrates the general workflow for a Williamson ether synthesis.
Metabolic Pathway of this compound
The metabolic fate of this compound is an important consideration in its toxicological profile. The following diagram illustrates its proposed metabolic pathway.
Conclusion and Recommendations
The selection of an appropriate reagent for introducing a 2-hydroxyethyl group depends on a careful balance of reactivity, safety, cost, and the specific requirements of the synthesis.
-
2-Chloroethanol can be a cost-effective alternative to this compound, offering similar or slightly better performance in some cases, particularly in aqueous media.
-
2-Iodoethanol , while theoretically more reactive due to the better leaving group, may not always translate to higher yields and can be more expensive. Its use may be justified when faster reaction kinetics are critical and can be optimized.
-
Ethylene oxide provides a highly efficient and atom-economical route but is accompanied by significant safety and handling challenges, making it more suitable for industrial-scale production with specialized equipment.
-
Ethylene carbonate emerges as a promising "green" alternative. Its lower toxicity, higher boiling point, and ease of handling make it an attractive option, particularly as more efficient catalytic systems are developed.
For laboratory-scale synthesis where safety and ease of handling are primary concerns, ethylene carbonate is a highly recommended alternative to explore. For routine Williamson ether syntheses, 2-chloroethanol often provides a good balance of reactivity and cost-effectiveness. The use of This compound remains a valid option, but researchers should be aware of the potential benefits offered by its alternatives. Ultimately, the optimal choice will be context-dependent, and the data and protocols provided in this guide aim to facilitate a more informed and rational selection process.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. US10941097B2 - Methods for manufacturing phenoxyethanol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017011283A1 - Process for making hydroxyethyl piperazine compounds - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. mdpi.com [mdpi.com]
- 11. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. 2-Iodoethanol | 624-76-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
2-Bromoethanol as a Precursor in Drug Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the choice of precursors is a critical decision that influences reaction efficiency, yield, purity, and overall cost-effectiveness. 2-Bromoethanol, a bifunctional organic compound, has long been utilized as a versatile intermediate in the production of a variety of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of this compound's performance against its halogenated counterparts, specifically focusing on its application in the synthesis of the tocolytic agent, Ritodrine. Experimental data, detailed protocols, and pathway visualizations are presented to support a comprehensive evaluation.
Comparative Analysis: this compound Derivatives in Ritodrine Synthesis
A key application of this compound derivatives is in the synthesis of Ritodrine, a β2-adrenergic receptor agonist used to halt premature labor. One synthetic route involves the condensation of 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride with a 4-(2-haloethoxy)phenol intermediate. The choice of the halogen (chlorine, bromine, or iodine) on the ethoxy precursor directly impacts the reaction's outcome.
| Precursor | Molar Mass ( g/mol ) | Reaction Yield (%) | Purity (%) |
| 4-(2-Chloroethoxy)phenol | 172.61 | 80.1 | Data not available |
| 4-(2-Bromoethoxy)phenol | 217.06 | 83.0 - 87.2 | Data not available |
| 4-(2-Iodoethoxy)phenol | 264.06 | Data not available | Data not available |
Table 1: Comparison of 4-(2-haloethoxy)phenol precursors in the synthesis of Ritodrine hydrochloride. Yield data is sourced from patent literature[1][2]. Purity data for direct comparison is not available in the cited literature.
Experimental Protocols
Detailed methodologies for the synthesis of the Ritodrine precursor, 4-(2-bromoethoxy)phenol, via Williamson ether synthesis, and the subsequent synthesis of Ritodrine hydrochloride are provided below.
Protocol 1: Synthesis of 4-(2-Bromoethoxy)phenol
This protocol describes the synthesis of the bromo-precursor from hydroquinone and 1,2-dibromoethane.
Materials:
-
Hydroquinone
-
1,2-Dibromoethane
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Ethanol
-
Ethyl acetate
-
Hexanes
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and column chromatography apparatus.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone (1.0 equivalent) and anhydrous potassium carbonate (1.0 equivalent).
-
Add anhydrous ethanol to the flask to create a suspension.
-
Slowly add 1,2-dibromoethane (2.0 equivalents) to the stirring suspension at room temperature. A molar excess of 1,2-dibromoethane is used to favor mono-alkylation.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the ethanol from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 4-(2-bromoethoxy)phenol by column chromatography using a hexane/ethyl acetate gradient.
Protocol 2: Synthesis of Ritodrine Hydrochloride
This protocol details the synthesis of Ritodrine hydrochloride using 4-(2-bromoethoxy)phenol.
Materials:
-
2-amino-1-(4-hydroxyphenyl)propanol hydrochloride
-
4-(2-Bromoethoxy)phenol
-
Triethylamine
-
Potassium iodide (catalyst)
-
Ethanol
-
Hydrochloric acid
-
n-Hexane
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a 500mL three-necked flask, combine 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (0.25 mol), triethylamine (0.25 mol), and potassium iodide (1% eq) in 125 mL of ethanol.
-
Heat the mixture to 50-55 °C and stir until the solids dissolve.
-
Slowly add a solution of 4-(2-bromoethoxy)phenol (0.3 mol) to the reaction mixture over approximately 1 hour.
-
Increase the temperature to reflux and continue the reaction for 3 hours, monitoring completion by TLC.
-
Cool the reaction to room temperature and filter to remove the triethylamine hydrobromide precipitate.
-
Adjust the pH of the filtrate to 4-5 using hydrochloric acid.
-
Remove the ethanol by vacuum distillation.
-
Recrystallize the resulting residue from a mixture of n-hexane and ethyl acetate to obtain white, solid Ritodrine hydrochloride.
Signaling Pathway and Experimental Workflow
The therapeutic effect of Ritodrine is achieved through its interaction with the β2-adrenergic signaling pathway in myometrial cells, leading to muscle relaxation. A generalized workflow for the chemical synthesis described is also presented.
References
A Comparative Guide to the Synthesis of 2-Bromoethanol from Various Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four distinct synthesis routes for 2-bromoethanol, a vital reagent and building block in the pharmaceutical and chemical industries. The routes, originating from ethylene oxide, ethylene glycol, ethylene, and 2-chloroethanol, are evaluated based on reaction yields, conditions, and byproducts. Detailed experimental protocols and visual pathway diagrams are provided to support researchers in selecting the most suitable method for their specific applications.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each synthesis route, allowing for a direct comparison of their efficiency and requirements.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Key Byproducts |
| Ethylene Oxide | 46% Hydrobromic acid | Water | 3.5 hours | 0-10 | 87-92%[1] | Minimal |
| Ethylene Glycol | Phosphorus tribromide | None | 2 hours (reflux) | -10 to reflux | Not specified | Phosphorous acids |
| 48% Hydrobromic acid | Benzene | 28 hours (reflux) | Reflux | 40%[2] | Water | |
| Ethylene | Bromine, Water | Water | Not specified | Ice-cold | 54.4% | 1,2-Dibromoethane (37.5%)[3] |
| 2-Chloroethanol | Sodium bromide | Acetone | Not specified | Reflux (likely) | Not specified | Sodium chloride |
Synthesis Route Diagrams
The following diagrams, generated using Graphviz, illustrate the chemical transformations for each synthesis pathway.
Caption: Synthesis of this compound from Ethylene Oxide.
Caption: Synthesis of this compound from Ethylene Glycol.
Caption: Synthesis of this compound from Ethylene.
Caption: Synthesis of this compound from 2-Chloroethanol.
Detailed Experimental Protocols
Route 1: Synthesis from Ethylene Oxide
This method, adapted from Organic Syntheses, is a high-yield procedure.[1]
Procedure:
-
In a 1-liter three-necked flask equipped with a stirrer, a gas inlet tube, and a cooling bath, place 550 cc of 46% hydrobromic acid.
-
Cool the acid to below 10°C using an ice-salt bath.
-
Introduce 132 g (3 moles) of ethylene oxide gas into the stirred acid solution over a period of approximately 2.5 hours, maintaining the temperature below 10°C.
-
Continue stirring for one hour after the addition of ethylene oxide is complete.
-
Neutralize the excess hydrobromic acid with anhydrous sodium carbonate.
-
Saturate the solution with anhydrous sodium sulfate to salt out the this compound.
-
Separate the upper layer of this compound and extract the aqueous layer with ether.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and distill under reduced pressure. The fraction boiling at 55–59°/22 mm is collected.
Expected Yield: 327–345 g (87–92%)[1]
Route 2: Synthesis from Ethylene Glycol
Two primary methods exist for this conversion.
Method A: Using Phosphorus Tribromide
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 200 mmol of ethylene glycol.
-
Cool the solution to -10°C.
-
Slowly add 23 mmol of phosphorus tribromide dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Distill the mixture under reduced pressure to obtain this compound.
Method B: Using Hydrobromic Acid [2]
Procedure:
-
In a flask equipped with a Dean-Stark apparatus, combine 10.4 g (100 mmol) of ethylene glycol, 12.5 mL of 48% hydrobromic acid, and 200 mL of benzene.
-
Heat the mixture to reflux for 28 hours, collecting the water that is formed.
-
After cooling, wash the mixture with 6% sodium hydroxide solution, 10% hydrochloric acid, water, and brine.
-
Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent.
-
Purify the residue by distillation to yield this compound.
Expected Yield (Method B): 40%[2]
Route 3: Synthesis from Ethylene
This method involves the direct reaction of ethylene with bromine water.[3]
Procedure:
-
Pass washed ethylene gas through an ice-cold solution of 200 g of bromine in 500 ml of water with vigorous agitation.
-
Continue the gas flow until the bromine color is discharged.
-
Separate the lower layer of 1,2-dibromoethane which forms as a byproduct.
-
Neutralize the aqueous layer with sodium carbonate and saturate with sodium chloride.
-
Extract the this compound with ether.
-
Dry the ether extract over sodium sulfate and remove the ether by evaporation.
-
Distill the residue to obtain this compound (boiling point 145-149°C).
Yields: 54.4% conversion of bromine to this compound and 37.5% to ethylene dibromide.[3]
Route 4: Synthesis from 2-Chloroethanol (Halogen Exchange)
This route is based on the principles of the Finkelstein reaction, which involves the exchange of a halogen.[4][5] A specific, detailed experimental protocol for this particular transformation with reported yields was not found in the surveyed literature. However, a general procedure can be proposed.
Proposed General Procedure:
-
Dissolve 2-chloroethanol in a suitable polar aprotic solvent, such as acetone.
-
Add an excess of an alkali metal bromide, typically sodium bromide, which is soluble in acetone while the resulting sodium chloride is not.[4][5]
-
Heat the mixture to reflux to facilitate the nucleophilic substitution. The precipitation of sodium chloride drives the equilibrium towards the formation of this compound.
-
After the reaction is complete (monitored by techniques such as TLC or GC), the precipitated sodium chloride is filtered off.
-
The acetone is removed by distillation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.
Expected Yield and Conditions: While a specific yield is not available, the Finkelstein reaction is generally efficient for primary alkyl halides.[5] The reaction time and temperature would need to be optimized empirically.
Comparison and Concluding Remarks
The choice of synthesis route for this compound is highly dependent on the specific requirements of the researcher or organization, including factors such as desired yield, purity, cost of starting materials, and available equipment.
-
From Ethylene Oxide: This route offers the highest reported yield and a relatively straightforward procedure, making it an excellent choice for large-scale production where high efficiency is paramount.[1]
-
From Ethylene Glycol: While offering lower yields compared to the ethylene oxide route, the use of ethylene glycol as a starting material may be advantageous in certain contexts due to its lower cost and easier handling. The use of hydrobromic acid is a more common and less hazardous approach than using phosphorus tribromide.
-
From Ethylene: This method is a direct approach but suffers from the significant co-production of 1,2-dibromoethane, which requires careful separation and purification, potentially increasing the overall cost and complexity of the process.[3]
-
From 2-Chloroethanol: The Finkelstein reaction is a well-established method for halogen exchange and is likely a viable route.[4][5] This could be a cost-effective option if 2-chloroethanol is readily available. However, the lack of a standardized, high-yield protocol in the literature suggests that some process development and optimization would be required.
For researchers in drug development and other high-purity applications, the ethylene oxide route is likely the most attractive due to its high yield and minimal byproduct formation. For applications where cost is a primary driver and moderate yields are acceptable, the routes from ethylene glycol or potentially an optimized Finkelstein reaction from 2-chloroethanol could be considered.
References
A Comparative Guide to 2-Bromoethanol Versus Other Bromo-Compounds in Research and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate building block is a critical decision that can significantly impact the efficiency, cost, and success of a synthetic pathway. Among the various halogenated compounds, 2-Bromoethanol stands out due to its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom. This guide provides a comprehensive cost-benefit analysis of this compound compared to other common bromo-compounds, supported by experimental data and detailed protocols to aid in informed decision-making.
Cost-Benefit Analysis: A Tabular Comparison
The economic viability of a synthetic route is a crucial consideration. The following tables provide a comparative overview of the costs and key physical properties of this compound against other frequently used bromo-compounds. Prices are approximate and can vary based on supplier, purity, and volume.
Table 1: Cost Comparison of Selected Bromo-Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Price (USD/100g) |
| This compound | C₂H₅BrO | 124.96 | $75 - $170 |
| Bromoethane | C₂H₅Br | 108.97 | $50 - $100 |
| 1-Bromopropane | C₃H₇Br | 122.99 | $30 - $100 |
| 1-Bromobutane | C₄H₉Br | 137.02 | $30 - $150 |
| 2-Chloroethanol | C₂H₅ClO | 80.51 | $40 - $110 |
Table 2: Physical Properties Comparison
| Property | This compound | Bromoethane | 1-Bromopropane | 1-Bromobutane | 2-Chloroethanol |
| Boiling Point (°C) | 56-57 (20 mmHg)[1] | 37-40 | 71 | 100-104 | 129 |
| Density (g/mL at 25°C) | 1.763[1] | 1.46 | 1.354 | 1.276 | 1.201 |
| Solubility in Water | Miscible | Slightly soluble | Slightly soluble | Insoluble | Miscible[2] |
Performance and Reactivity: The Advantage of Bifunctionality
The primary advantage of this compound lies in its bifunctionality, which allows for unique reactivity profiles compared to simple alkyl bromides.
Neighboring Group Participation: The presence of the hydroxyl group on the carbon adjacent to the bromine-bearing carbon enables a phenomenon known as neighboring group participation (NGP). In the presence of a base, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, displacing the bromide to form a transient epoxide (oxirane) intermediate. This intramolecular reaction is often significantly faster than an analogous intermolecular reaction. This reactivity is pivotal in the synthesis of various heterocyclic compounds.
Reactivity Comparison:
-
This compound vs. Simple Bromoalkanes (e.g., Bromoethane, 1-Bromopropane): Simple bromoalkanes act as straightforward alkylating agents in SN2 reactions. Their reactivity is primarily governed by steric hindrance, with primary halides like bromoethane being more reactive than secondary or tertiary halides. This compound, being a primary bromide, is also reactive in SN2 reactions. However, its unique ability to undergo intramolecular cyclization sets it apart, opening up synthetic pathways not accessible with simple bromoalkanes.
-
This compound vs. 2-Chloroethanol: Bromine is a better leaving group than chlorine due to the weaker carbon-bromine bond and the greater stability of the bromide ion compared to the chloride ion.[3] Consequently, this compound is generally more reactive than 2-Chloroethanol in nucleophilic substitution reactions. This increased reactivity can lead to faster reaction times and higher yields under milder conditions. However, 2-Chloroethanol is less expensive and may be a suitable alternative when its lower reactivity is acceptable.
Applications in Drug Development and Organic Synthesis
The unique reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of molecules, particularly in the pharmaceutical and agrochemical industries.[1][4]
-
Synthesis of Heterocycles: this compound is a key precursor for the synthesis of important heterocyclic scaffolds such as morpholines and piperazines. These motifs are prevalent in many biologically active compounds.
-
Introduction of the 2-Hydroxyethyl Moiety: It serves as an efficient reagent for introducing the 2-hydroxyethyl group onto various nucleophiles (e.g., amines, thiols, phenols), a common structural feature in many pharmaceutical agents.
-
Pharmaceutical Intermediates: It is used in the synthesis of a variety of drugs, including anticancer, antiviral, and anti-inflammatory agents.[4]
In contrast, simple bromoalkanes are typically used for straightforward alkylation reactions, such as the introduction of ethyl, propyl, or butyl groups.
Safety and Handling
All bromo-compounds should be handled with appropriate safety precautions in a well-ventilated fume hood. The following table summarizes key safety information.
Table 3: Safety and Handling Comparison
| Compound | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| This compound | Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[5] | Chemical-resistant gloves, safety goggles with side shields, lab coat, respiratory protection if ventilation is inadequate. |
| Bromoethane | Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.[6] | Flame-retardant lab coat, chemical-resistant gloves, safety goggles, use in a well-ventilated area away from ignition sources. |
| 1-Bromopropane | Flammable liquid and vapor. Harmful if inhaled. May damage fertility or the unborn child. Causes skin, eye, and respiratory tract irritation.[7] | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection. |
| 1-Bromobutane | Flammable liquid and vapor. Causes skin and eye irritation. | Chemical-resistant gloves, safety goggles, lab coat, use in a well-ventilated area. |
| 2-Chloroethanol | Fatal if swallowed, in contact with skin, or if inhaled. Flammable liquid and vapor. | Chemical-resistant gloves, safety goggles, lab coat, respiratory protection. |
Experimental Protocols
To illustrate the practical application of this compound, a detailed protocol for the synthesis of 2-(Piperidin-1-yl)ethanol is provided below. This reaction highlights the use of this compound as a 2-hydroxyethylating agent.
Synthesis of 2-(Piperidin-1-yl)ethanol
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile (100 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add this compound (1.2 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(Piperidin-1-yl)ethanol.
Visualizing Synthetic Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Synthesis of this compound from Ethylene Oxide and Hydrobromic Acid.
Caption: Neighboring Group Participation of this compound.
Caption: Decision workflow for selecting a bromo-compound.
Conclusion
This compound offers distinct advantages over simple bromoalkanes and its chloro-analog, primarily due to its bifunctional nature and the resulting unique reactivity through neighboring group participation. While it may be more expensive than some alternatives, its ability to facilitate the efficient synthesis of complex molecules, particularly heterocycles, often justifies the cost. For researchers and drug development professionals, this compound is a powerful and versatile tool that can enable novel synthetic strategies and streamline the preparation of valuable compounds. The choice between this compound and other bromo-compounds should be made based on a careful consideration of the desired chemical transformation, reaction conditions, cost, and safety.
References
- 1. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES - Google Patents [patents.google.com]
- 2. 3040-44-6 CAS | 1-(2-HYDROXYETHYL) PIPERIDINE | Laboratory Chemicals | Article No. 04125 [lobachemie.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound (1,2-¹³Câ, 99%) 95%+ pure - Cambridge Isotope Laboratories, CLM-875-0.1 [isotope.com]
- 5. US4338443A - Synthesis of N-(2-hydroxyethyl)piperazine - Google Patents [patents.google.com]
- 6. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Bromoethanol: A Guide for Laboratory Professionals
The safe and compliant disposal of 2-Bromoethanol is critical for ensuring laboratory safety and environmental protection. As a toxic and corrosive halogenated organic compound, this compound requires specific handling and disposal procedures to mitigate risks to researchers and the environment. This guide provides detailed, step-by-step instructions for its proper management from point of use to final disposal.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This substance is fatal if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage[1][2][3][4]. Always work in a properly functioning chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a laboratory coat, nitrile gloves, and closed-toe shoes[2][5][6]. Keep all sources of ignition away from the work area, as this compound is a combustible liquid[5][7].
Quantitative Data: Physical and Chemical Properties
Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data.
| Property | Value |
| Molecular Weight | 124.97 g/mol |
| Boiling Point | 150 °C (decomposes) |
| Melting Point | -80 °C |
| Specific Gravity | 1.7629 at 20°C (Denser than water) |
| Flash Point | 110 °C |
| Water Solubility | Fully miscible |
| Vapor Pressure | 12 mmHg at 50°C |
| UN Number | 2922 |
Step-by-Step Disposal Protocol
In-laboratory treatment or neutralization of this compound waste is not recommended due to the significant hazards involved and potential violation of hazardous waste regulations. The standard and required protocol is the safe collection, segregation, and labeling of the waste for pickup by a licensed professional waste disposal service.
Procedure for Collection and Segregation of this compound Waste
-
Designate a Waste Container:
-
Waste Accumulation:
-
Carefully transfer this compound waste into the designated container within a chemical fume hood.
-
Do not mix non-halogenated organic waste with halogenated waste, as this significantly increases disposal costs and complexity[11][12].
-
Keep the waste container closed at all times except when actively adding waste[12][13].
-
-
Labeling:
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[11].
-
The container must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to prevent spills from spreading[11].
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[2][3][4].
-
-
Requesting Disposal:
-
Do not fill the container beyond 90% of its capacity to allow for expansion[13].
-
Once the container is nearly full, arrange for waste collection through your institution's Environmental Health and Safety (EHRS) office or equivalent department[11][14]. Follow your institution's specific procedures for requesting a pickup.
-
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary.
-
Evacuate and Alert:
-
Containment and Cleanup (for small spills):
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Absorb the spill with inert, non-combustible material such as sand, diatomite, or universal binders[1][11]. Do not use cellulose-based absorbents[7].
-
Collect the absorbent material using spark-proof tools and place it into a sealable, properly labeled container for hazardous waste disposal[2][7].
-
-
Decontamination:
-
Disposal:
-
Dispose of all spill cleanup materials as halogenated hazardous waste, following the collection protocol outlined above.
-
Disposal Procedure Flowchart
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. scienceready.com.au [scienceready.com.au]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. bucknell.edu [bucknell.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. ethz.ch [ethz.ch]
- 14. otago.ac.nz [otago.ac.nz]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Bromoethanol
For Immediate Implementation: This document provides critical safety protocols and logistical plans for the handling and disposal of 2-Bromoethanol in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of all personnel and maintaining a secure research environment.
This compound is a highly toxic and corrosive chemical that demands meticulous handling and the use of appropriate personal protective equipment (PPE). It is fatal if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1][2][3] This guide will provide researchers, scientists, and drug development professionals with the necessary information to work safely with this hazardous substance.
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical lines of defense against exposure to this compound. The following table summarizes the required PPE and provides key quantitative data for material selection.
| PPE Category | Specification | Quantitative Data |
| Hand Protection | Chemical-resistant gloves | Recommended Materials: Butyl rubber, Viton®[4] Specific breakthrough times and degradation data were not available in the searched literature. It is imperative to consult the glove manufacturer's specific chemical resistance guide for this information. |
| Eye and Face Protection | Tightly sealed safety goggles and a face shield | Must conform to NIOSH (US) or EN 166 (EU) standards.[2][3][5] |
| Respiratory Protection | NIOSH-approved respirator | For weighing and diluting: Half-face respirator with organic vapor/acid gas cartridges.[6] For risk of vapor/aerosol generation or extended exposure: Full-face respirator or self-contained breathing apparatus (SCBA).[1][3] |
| Body Protection | Chemical- and flame-resistant lab coat or coveralls | Impervious to chemical splashes.[3] |
| Foot Protection | Closed-toe shoes | Chemical-resistant boot covers should be used if there is a risk of spills. |
Occupational Exposure Limits: It is important to note that there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as OSHA, NIOSH, or ACGIH. Therefore, all work should be conducted in a manner that minimizes any potential for exposure.
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary materials, including this compound, reaction vessels, and spill cleanup supplies.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Carefully open the this compound container inside the fume hood.
-
Use a calibrated pipette or a similar precision tool to transfer the required amount of the chemical.
-
Avoid any splashing or generation of aerosols.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly clean any non-disposable equipment that came into contact with this compound using an appropriate solvent and decontamination procedure.
-
Wipe down the work surface inside the fume hood.
-
Properly dispose of all contaminated waste as outlined in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Emergency and Disposal Plan
A clear and concise plan for emergencies and waste disposal is mandatory.
Spill Response
In the event of a this compound spill, follow these steps immediately:
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Isolate: Close the doors to the laboratory to contain any vapors.
-
Report: Notify the laboratory supervisor and the institution's environmental health and safety (EHS) office.
-
Cleanup (if trained and equipped):
-
Only personnel trained in hazardous material cleanup and equipped with the appropriate PPE (including respiratory protection) should address the spill.
-
Remove all ignition sources from the area.[6]
-
Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binder.[1]
-
Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste.[6]
-
Decontaminate the spill area with a suitable cleaning agent and wipe it down with soap and water.[6]
-
Waste Disposal
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Storage: Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS office, following all local, regional, and national regulations.[1][2] Do not dispose of this compound down the drain or with regular laboratory trash.[1]
Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
